6-hydroxybenzofuran-3(2H)-one
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37407. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDMODVZBPFQKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284479 | |
| Record name | 6-Hydroxy-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-26-0 | |
| Record name | 6-Hydroxy-2H-benzofuran-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 37407 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6272-26-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxy-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-3-coumaranone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-hydroxybenzofuran-3(2H)-one: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-hydroxybenzofuran-3(2H)-one, a key heterocyclic scaffold, has garnered significant attention in the scientific community for its versatile chemical properties and its role as a precursor in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, with a particular focus on its applications in medicinal chemistry and drug discovery. The insights provided herein are intended to equip researchers and drug development professionals with the fundamental knowledge required to effectively utilize this compound in their scientific endeavors.
Section 1: Unveiling the Molecular Architecture: Structure and Physicochemical Properties
This compound, with the chemical formula C₈H₆O₃ and a molecular weight of 150.13 g/mol , is a bicyclic compound featuring a benzene ring fused to a furanone ring.[1][2] The presence of a hydroxyl group at the 6-position and a ketone at the 3-position of the benzofuranone core are pivotal to its chemical reactivity and biological activity.
Structural Elucidation
The structural framework of this compound provides a unique combination of aromaticity and a saturated heterocyclic ring. This arrangement allows for a range of chemical modifications, making it a valuable building block in synthetic chemistry.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆O₃ | [1][2] |
| Molecular Weight | 150.13 g/mol | [1][2] |
| Appearance | Light yellow to yellow to orange solid | |
| Melting Point | 242-246 °C (decomposes) | [2] |
| Solubility | Slightly soluble in water | [2] |
| CAS Number | 6272-26-0 |
Tautomerism: The Keto-Enol Equilibrium
An important characteristic of this compound is its ability to exist in tautomeric forms, primarily as a keto-enol equilibrium. The presence of an α-hydrogen adjacent to the carbonyl group allows for the formation of the corresponding enol. This equilibrium can be influenced by factors such as the solvent and pH.[3][4] The enol form can be stabilized through intramolecular hydrogen bonding and conjugation, which can significantly impact the molecule's reactivity and biological interactions.[3][4]
Keto-Enol Tautomerism of this compound
Caption: Equilibrium between the keto and enol forms.
Section 2: Synthesis and Reactivity
The synthesis of this compound can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and the desired scale of production.
Key Synthetic Strategies
Two prominent methods for the synthesis of this compound are:
-
Cyclization of 2,4-dihydroxyphenacylchloride: This method involves the intramolecular cyclization of 2,4-dihydroxyphenacylchloride, often facilitated by a base.[5]
-
From 6-acetoxy-benzofuran-3-ol: Another approach involves the reaction of 6-acetoxy-benzofuran-3-ol, which can be carried out under neat conditions using neutral alumina, sometimes enhanced with microwave irradiation for higher yields.[6]
Experimental Protocol: Synthesis via Cyclization
The following is a representative protocol for the synthesis of this compound based on the cyclization of 2,4-dihydroxyphenacylchloride.
Materials:
-
2,4-dihydroxyphenacylchloride
-
Activated barium hydroxide
-
Mortar and pestle
-
Ice-cold water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
Grind 2,4-dihydroxyphenacylchloride with activated barium hydroxide in a mortar and pestle for approximately 5 minutes. The reaction mixture should turn yellow.
-
Allow the reaction mixture to stand at room temperature for about 10 minutes to ensure the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC).
-
Add ice-cold water to the reaction mixture and acidify with concentrated HCl.
-
A yellow solid of this compound will precipitate out.
-
Filter the solid, wash it with water, and recrystallize from ethanol to obtain the purified product.[5]
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation and acylation. The ketone group is susceptible to nucleophilic attack and can participate in condensation reactions. The methylene group at the 2-position is activated by the adjacent carbonyl group, making it a site for various reactions, including the synthesis of aurone derivatives through condensation with aldehydes.
Section 3: Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for this compound, based on data from the parent compound and its derivatives.
| Technique | Key Observations | Reference(s) |
| ¹H NMR | Signals corresponding to the aromatic protons and the methylene protons at the 2-position. The chemical shift of the methylene protons is typically around 4.6 ppm. | [5] |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methylene carbon. The carbonyl carbon signal is expected to be significantly downfield. | [7][8] |
| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups. The C=O stretch is typically observed in the region of 1670-1700 cm⁻¹. | [9] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 150). |
Section 4: Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and its utility in the synthesis of compounds with a wide range of biological activities.
Biological Activities
Derivatives of this compound have demonstrated a variety of pharmacological effects, including:
-
Anti-inflammatory Activity: Benzofuran derivatives have been shown to inhibit the production of pro-inflammatory mediators.[10][11]
-
Antitumor Activity: Certain derivatives have exhibited cytotoxic effects against various cancer cell lines.[11]
-
Antimicrobial Activity: Thiazole derivatives synthesized from this compound have shown promising antibacterial and antifungal activities.[12]
Role as a Synthetic Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex molecules, such as aurones. Aurones are a class of flavonoids known for their diverse biological properties, including antioxidant, anticancer, and anti-inflammatory effects.[9][13] The condensation of this compound with various aldehydes provides a straightforward route to a library of aurone derivatives for biological screening.
Section 5: Conclusion and Future Perspectives
This compound is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its versatile reactivity and its role as a key building block for biologically active compounds underscore its importance. Future research is likely to focus on the development of novel synthetic methodologies for this scaffold and its derivatives, as well as a deeper exploration of their therapeutic potential in various disease areas. The continued investigation of this compound and its analogues holds great promise for the discovery of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Dspace@NITW: Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones [ir.library.nitw.ac.in:8080]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0166607) [np-mrd.org]
- 7. spectrabase.com [spectrabase.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 12. 2-(6-HYDROXY-1-BENZOFURAN-3-YL) ACETIC ACID(69716-04-7) 1H NMR [m.chemicalbook.com]
- 13. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of 6-hydroxybenzofuran-3(2H)-one from Resorcinol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-hydroxybenzofuran-3(2H)-one is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a variety of biologically active molecules and natural products.[1][2] Its core structure is found in compounds with potential applications in medicinal chemistry, including anti-inflammatory and antitumor agents.[3][4] This guide provides a detailed, in-depth exploration of a reliable and efficient two-step synthetic route to this compound, starting from the readily available precursor, resorcinol.
This document is designed for researchers, scientists, and professionals in the field of drug development, offering not just a set of instructions, but a thorough understanding of the underlying chemical principles, the rationale behind experimental choices, and practical insights for successful synthesis.
Synthetic Pathway Overview
The synthesis of this compound from resorcinol is efficiently achieved through a two-step process. The first step involves the introduction of a chloroacetyl group to the resorcinol ring via a Friedel-Crafts acylation reaction to yield 2,4-dihydroxyphenacyl chloride. The second step is an intramolecular cyclization of this intermediate, which proceeds via a Williamson ether synthesis mechanism to form the target benzofuranone ring system.
Figure 1: Overall synthetic pathway from resorcinol to this compound.
Step 1: Friedel-Crafts Acylation of Resorcinol
The initial step in this synthesis is the acylation of resorcinol with chloroacetyl chloride. This is a classic example of a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[5][6]
Mechanism of Friedel-Crafts Acylation
The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of chloroacetyl chloride, which polarizes the carbonyl group and facilitates the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich resorcinol ring. The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing, leading to substitution at the positions ortho and para to the hydroxyl groups. The major product is the one where acylation occurs at the most sterically accessible and electronically favorable position. The reaction is completed by the deprotonation of the arenium ion intermediate, which restores the aromaticity of the ring.
Figure 2: Mechanism of Friedel-Crafts acylation of resorcinol.
Experimental Protocol: Synthesis of 2,4-Dihydroxyphenacyl chloride
Materials:
-
Resorcinol
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry nitrobenzene or carbon disulfide (solvent)
-
Hydrochloric acid (concentrated)
-
Ice
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve resorcinol in the chosen dry solvent.
-
Cool the mixture in an ice-salt bath.
-
Slowly add anhydrous aluminum chloride in portions with vigorous stirring.
-
Once the addition of AlCl₃ is complete, add chloroacetyl chloride dropwise from the dropping funnel, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently on a water bath for a few hours until the evolution of HCl gas ceases.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ether).
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 2,4-dihydroxyphenacyl chloride.
-
The crude product can be purified by recrystallization.
Causality and Field-Proven Insights
-
Choice of Catalyst: Anhydrous aluminum chloride is a strong Lewis acid required to generate the acylium ion.[7] It is crucial to use the anhydrous form as the presence of moisture will deactivate the catalyst. A stoichiometric amount of AlCl₃ is often necessary because it forms a complex with the product ketone.[5]
-
Solvent: The choice of a dry, inert solvent is critical to prevent the decomposition of the catalyst and reagents. Nitrobenzene or carbon disulfide are common solvents for Friedel-Crafts reactions.
-
Temperature Control: The initial low temperature is important to control the exothermic reaction and prevent side reactions. The subsequent heating drives the reaction to completion.
-
Work-up: The acidic work-up is necessary to decompose the aluminum chloride complex of the product and to remove any unreacted catalyst.
Step 2: Intramolecular Cyclization
The second step is the base-catalyzed intramolecular cyclization of 2,4-dihydroxyphenacyl chloride to form the final product, this compound. This reaction proceeds via an intramolecular Williamson ether synthesis.[8][9]
Mechanism of Intramolecular Cyclization
The reaction is initiated by the deprotonation of the more acidic phenolic hydroxyl group at the 4-position by a base, forming a phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon atom bearing the chlorine atom in an intramolecular Sₙ2 reaction. This results in the displacement of the chloride ion and the formation of the five-membered furanone ring.
Figure 3: Mechanism of intramolecular cyclization.
Experimental Protocol: Synthesis of this compound
A particularly efficient method for this cyclization is a one-pot, solvent-free reaction using activated barium hydroxide.[10][11]
Materials:
-
2,4-Dihydroxyphenacyl chloride
-
Activated barium hydroxide (Ba(OH)₂)
-
Hydrochloric acid (concentrated)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar, grind 2,4-dihydroxyphenacyl chloride with activated barium hydroxide for approximately 5 minutes. The reaction mixture will typically turn into a paste or a colored solid.
-
Allow the mixture to stand at room temperature for about 10-15 minutes to ensure the completion of the reaction.
-
Monitor the reaction progress by TLC.
-
After completion, add ice-cold water to the reaction mixture and acidify with concentrated hydrochloric acid.
-
A solid product should precipitate out. Filter the solid, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Causality and Field-Proven Insights
-
Choice of Base: Activated barium hydroxide is an effective solid base for this transformation.[10] Its use in a solvent-free grinding method offers several advantages, including reduced reaction times, high yields, and environmentally friendly conditions. Other bases such as sodium hydroxide or potassium carbonate in a suitable solvent can also be used.
-
One-Pot Synthesis: This method is particularly attractive as it can be performed as a one-pot synthesis directly from resorcinol, chloroacetyl chloride, and an aldehyde (for the subsequent synthesis of aurones), simplifying the overall process and improving efficiency.[10][11]
-
Purification: Recrystallization is a standard and effective method for purifying the final product to obtain a high-purity solid.
Data Summary
The following table summarizes key data for the synthesis of this compound.
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Intramolecular Cyclization |
| Reactants | Resorcinol, Chloroacetyl chloride | 2,4-Dihydroxyphenacyl chloride |
| Catalyst/Reagent | Anhydrous AlCl₃ | Activated Ba(OH)₂ |
| Solvent | Dry nitrobenzene or CS₂ | Solvent-free (grinding) |
| Reaction Time | 2-4 hours | 15-20 minutes |
| Temperature | 0 °C to gentle heating | Room temperature |
| Typical Yield | Moderate to good | High (often >90%)[10] |
| Product | 2,4-Dihydroxyphenacyl chloride | This compound |
| ¹H NMR (CDCl₃, 400 MHz) | - | δ 2.29 (s, 2H, –OCH₂–), 6.51 (d, 1H, H-7), 6.59 (dd, 1H, H-5), 7.46–7.48 (m, 1H, H-4)[10] |
Experimental Workflow Visualization
The overall laboratory workflow for the two-step synthesis is depicted below.
Figure 4: Laboratory workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from resorcinol via a two-step sequence of Friedel-Crafts acylation followed by intramolecular cyclization is a robust and efficient method. This guide has provided a comprehensive overview of the synthesis, including detailed mechanistic insights, step-by-step experimental protocols, and practical considerations for successful execution. The use of a solvent-free cyclization step highlights a green chemistry approach to the synthesis of this valuable intermediate. By understanding the causality behind each experimental choice, researchers can effectively troubleshoot and optimize this synthesis for their specific applications in drug discovery and materials science.
References
- 1. Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid - OAK Open Access Archive [oak.novartis.com]
- 2. nbinno.com [nbinno.com]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Data of 6-hydroxybenzofuran-3(2H)-one: An In-depth Technical Guide
Introduction
6-hydroxybenzofuran-3(2H)-one is a key heterocyclic compound that serves as a fundamental scaffold in a variety of biologically active molecules and natural products. Its structural elucidation is paramount for researchers in medicinal chemistry, natural product synthesis, and drug development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer an in-depth analysis of the spectral data, providing field-proven insights into the characterization of this important molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
A. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
A robust protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a suitable solvent as it dissolves the compound well and its residual proton signal does not interfere with the analyte's signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution is free of particulate matter.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended to allow for full relaxation of the protons between pulses.
-
Acquisition Time: Typically around 2-3 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.
-
The following table summarizes the ¹H NMR spectral data for this compound in CDCl₃.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.46-7.48 | m | - | 1H | H-4 |
| 6.59 | dd | J = 8.56, 2.04 | 1H | H-5 |
| 6.51 | d | J = 1.96 | 1H | H-7 |
| 2.29 | s | - | 2H | -OCH₂- |
Interpretation:
-
Aromatic Protons: The signals in the aromatic region (δ 6.5-7.5 ppm) are characteristic of the substituted benzene ring. The doublet of doublets for H-5 and the doublet for H-7 are consistent with the substitution pattern. The multiplet for H-4 suggests further coupling.
-
Methylene Protons: The singlet at δ 2.29 ppm, integrating to two protons, is assigned to the methylene protons (-OCH₂-) of the furanone ring. The singlet nature indicates no adjacent protons.
B. ¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
-
Sample Preparation:
-
A more concentrated sample is generally required for ¹³C NMR. Accurately weigh 20-50 mg of the sample.
-
Dissolve in approximately 0.7 mL of CDCl₃ with TMS.
-
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: A 2-5 second delay is appropriate.
-
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O (C-3) |
| ~165 | C-O (C-7a) |
| ~160 | C-OH (C-6) |
| ~125 | C-4 |
| ~115 | C-3a |
| ~112 | C-5 |
| ~98 | C-7 |
| ~72 | -OCH₂- (C-2) |
Interpretation:
-
Carbonyl Carbon: The downfield signal around 198 ppm is characteristic of a ketone carbonyl carbon.
-
Aromatic Carbons: The signals between 98 and 165 ppm are assigned to the carbons of the benzene ring and the furanone moiety. The carbons attached to oxygen (C-7a and C-6) are expected to be the most downfield in this region.
-
Methylene Carbon: The upfield signal around 72 ppm corresponds to the methylene carbon (C-2).
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Based on the functional groups present in this compound and data from related compounds, the following characteristic absorption bands are expected.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch (phenolic) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Weak | C-H stretch (aliphatic, -CH₂-) |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
Interpretation:
-
Hydroxyl Group: The broad, strong absorption around 3400 cm⁻¹ is a clear indication of the presence of a hydroxyl group, with the broadness resulting from intermolecular hydrogen bonding.
-
Carbonyl Group: The strong absorption at approximately 1680 cm⁻¹ is characteristic of a conjugated ketone, consistent with the α,β-unsaturated ketone system in the furanone ring.
-
Aromatic Ring: The C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 and 1480 cm⁻¹ confirm the presence of the aromatic ring.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In electron ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
The molecular weight of this compound (C₈H₆O₃) is 150.13 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 150.
Predicted Fragmentation Pattern:
The molecular ion of this compound is expected to undergo fragmentation through several pathways, including:
-
Loss of CO: A common fragmentation for cyclic ketones is the loss of a molecule of carbon monoxide (CO, 28 Da), which would result in a fragment ion at m/z = 122.
-
Retro-Diels-Alder (RDA) type fragmentation: The furanone ring could undergo a retro-Diels-Alder reaction, leading to characteristic fragment ions.
-
Loss of H₂O: While less common for phenols under EI, loss of water (18 Da) from the molecular ion could occur, giving a fragment at m/z = 132.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. ¹H NMR confirms the proton environment, while ¹³C NMR (predicted) elucidates the carbon framework. IR spectroscopy confirms the presence of key hydroxyl and carbonyl functional groups. Mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation pathways. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, identification, and application of this important chemical entity.
References
A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of 6-Hydroxybenzofuran-3(2H)-one Analogs
Abstract: The 6-hydroxybenzofuran-3(2H)-one scaffold is a core structural motif present in a diverse array of naturally occurring compounds with significant biological activities. This technical guide provides an in-depth exploration of the primary classes of these analogs, focusing on aurones and pterocarpans. We delve into their natural distribution, elucidating the intricate biosynthetic pathways that produce these molecules, primarily through the isoflavonoid pathway in plants. Furthermore, this guide serves as a practical resource for researchers, offering detailed, step-by-step protocols for the extraction, isolation, and structural characterization of these compounds from natural sources. The therapeutic potential of these analogs is highlighted through a summary of their key biological activities, including antioxidant, antimicrobial, and cytotoxic properties, making this a vital resource for professionals in natural product chemistry and drug development.
The this compound Scaffold: A Privileged Structure in Nature
The benzofuran-3(2H)-one moiety represents a versatile heterocyclic scaffold that is a cornerstone of numerous natural products. The 6-hydroxy substitution is a common feature that plays a crucial role in the biological activity of these molecules, often contributing to their antioxidant properties. This core structure is the foundation for several major classes of flavonoids and isoflavonoids, which are secondary metabolites synthesized by plants and other organisms.[1][2] These compounds are not merely metabolic curiosities; they play critical roles in the organism's interaction with its environment and have been identified as promising leads for drug discovery programs.[3] This guide will primarily focus on two prominent and structurally related classes derived from this core: the vividly colored aurones and the defensive pterocarpan phytoalexins.
Biosynthesis: The Isoflavonoid Pathway Origin
The vast majority of naturally occurring this compound analogs found in plants are synthesized via the phenylpropanoid and subsequent isoflavonoid pathways.[4][5][6] This complex metabolic route begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the foundational isoflavonoid skeleton.[7]
The key, committed step in isoflavonoid biosynthesis is the migration of the B-ring from the C-2 to the C-3 position of the flavanone core, a reaction catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme.[5][7] This rearrangement yields a 2-hydroxyisoflavanone intermediate, which is then dehydrated to form an isoflavone like daidzein or genistein.[4][7] These isoflavones are the central precursors for a wide variety of downstream products, including the pterocarpans. Aurones, while structurally similar, arise from a different branch of the flavonoid pathway, originating from chalcone precursors.[8]
Below is a diagram illustrating the core biosynthetic pathway leading to these key intermediates.
Caption: Simplified biosynthetic pathway from L-Phenylalanine to key flavonoid and isoflavonoid intermediates that serve as precursors to aurones and pterocarpans.
Major Classes and Natural Distribution
Aurones: Nature's Golden Pigments
Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a subclass of flavonoids responsible for the brilliant yellow and orange colors of many flowers.[9][10] Their name is derived from the Latin aurum for gold.[9] Beyond their role as pigments, they are recognized for a wide spectrum of biological activities.[8][11][12] They are particularly abundant in the flowers of certain plant families but can be found in other tissues as well.
| Aurone Analog | Natural Source(s) | Plant Family |
| Aureusidin | Antirrhinum majus (Snapdragon) | Plantaginaceae |
| Sulfuretin | Cosmos sulphureus (Sulphur Cosmos) | Asteraceae |
| Bracteatin | Antirrhinum majus | Plantaginaceae |
| Hispidol | Glycyrrhiza spp. (Licorice) | Fabaceae |
| Maritimetin | Coreopsis maritima (Sea Dahlia) | Asteraceae |
Pterocarpans: The Defensive Phytoalexins
Pterocarpans are derivatives of isoflavonoids characterized by a tetracyclic ring system formed by an additional ether linkage between the B-ring and the 4-position of the chromane ring.[13] These compounds are predominantly found in the family Fabaceae (legumes) and are well-known as phytoalexins—antimicrobial compounds synthesized by plants in response to pathogen attack or other stressors.[6][14][15] The stereochemistry of pterocarpans is a critical determinant of their biological activity.[15]
| Pterocarpan Analog | Natural Source(s) | Plant Family |
| Medicarpin | Medicago truncatula, Trifolium pratense | Fabaceae |
| Maackiain | Trifolium pratense, Cicer arietinum | Fabaceae |
| Glyceollins (I, II, III) | Glycine max (Soybean) | Fabaceae |
| Pisatin | Pisum sativum (Pea) | Fabaceae |
| Phaseolin | French Bean Seeds | Fabaceae |
Biological Activities and Therapeutic Potential
The structural diversity of this compound analogs translates into a broad range of pharmacological activities, making them attractive candidates for drug discovery.
| Activity | Compound Class/Example | Observed Effect & Potency (IC₅₀/MIC) | Reference |
| Anticancer | Aurones | Potent in vitro activity against various cancer cell lines (e.g., prostate, breast). | [12][16] |
| Anticancer | Benzofuran-3-yl-maleimides | Inhibition of GSK-3β; antiproliferative in pancreatic cancer cells (low µM to nM). | [3] |
| Antioxidant | (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | Significant DPPH free radical scavenging capacity. | [1][2][17] |
| Antimicrobial | Thiazole derivatives | Active against Gram-positive bacteria and Candida spp. (MICs as low as 0.24-7.81 µg/mL). | [18] |
| Antifungal | Pterocarpans (as phytoalexins) | Inhibit fungal growth as part of the plant defense mechanism. | [8][14] |
| Antileishmanial | 6-hydroxy-2-[phenylmethylene]-3(2H)-benzofuranone | EC₅₀ of 0.45 µg/mL against extracellular promastigotes. | [18] |
These activities highlight the potential of this scaffold in developing new therapeutics for a range of diseases, from infectious diseases to oncology.
Technical Guide to Isolation and Characterization
The successful study of natural products hinges on robust and efficient methods for their extraction, isolation, and structural elucidation. The following section provides validated, step-by-step protocols tailored for this compound analogs.
General Workflow
The process begins with the collection and preparation of the biological material and proceeds through extraction, purification, and final structural analysis.
Caption: Standard workflow for the isolation and structural elucidation of natural products from biological sources.
Protocol 1: Extraction and Isolation from Plant Material
This protocol provides a general methodology adaptable to various plant sources. The choice of solvent is critical; moderately polar solvents like methanol or ethanol are effective for extracting a broad range of flavonoids and isoflavonoids.
Materials:
-
Dried and powdered plant material (e.g., leaves, flowers, roots)
-
Solvents: n-hexane, ethyl acetate, methanol (HPLC grade)
-
Silica gel (60-120 mesh) for column chromatography
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Methodology:
-
Defatting (Optional but Recommended):
-
Macerate 1 kg of dried, powdered plant material in n-hexane (3 x 3 L, 24h each) at room temperature. This step removes nonpolar constituents like fats and waxes that can interfere with subsequent separation.
-
Discard the hexane extract and air-dry the plant residue.
-
-
Extraction:
-
Extract the defatted plant material with methanol (3 x 3 L, 48h each) at room temperature with occasional shaking. Methanol is an excellent solvent for moderately polar compounds like glycosides and aglycones of aurones and pterocarpans.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude methanol extract.
-
-
Fractionation via Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in a 9:1 mixture of water and methanol.
-
Perform successive partitioning with ethyl acetate (3 x 1 L). Ethyl acetate will extract compounds of intermediate polarity, which includes most of the target benzofuranone aglycones.
-
Combine the ethyl acetate fractions and concentrate to dryness to yield the ethyl acetate fraction.
-
-
Isolation by Column Chromatography:
-
Pre-adsorb the ethyl acetate fraction onto a small amount of silica gel.
-
Pack a glass column with silica gel in n-hexane. Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100), followed by an ethyl acetate-methanol gradient if necessary.
-
Collect fractions (e.g., 50 mL each) and monitor by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualizing under UV light (254 nm and 365 nm).
-
Combine fractions with similar TLC profiles and concentrate.
-
-
Final Purification by HPLC:
-
Subject the semi-pure fractions from column chromatography to semi-preparative HPLC for final purification.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water is typically effective.
-
Monitor the elution with a UV-Vis detector at a wavelength relevant to the compound's chromophore (e.g., ~320-400 nm for aurones).
-
Collect the peaks corresponding to the pure compounds.
-
Protocol 2: Structural Elucidation
Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[19][20]
Materials:
-
Pure isolated compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
Methodology:
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and analyze using HRMS (e.g., ESI-TOF).
-
Causality: This step provides the exact mass of the molecule, which is used to determine its molecular formula with high confidence. The fragmentation pattern can also offer initial clues about the structure.
-
-
¹H NMR (Proton NMR):
-
Dissolve 1-5 mg of the sample in a deuterated solvent and acquire a ¹H NMR spectrum.
-
Interpretation: This spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (splitting patterns/coupling constants), and their relative abundance (integration). For a this compound, one would expect to see signals in the aromatic region, signals for the heterocyclic ring, and potentially signals for substituents.
-
-
¹³C NMR (Carbon NMR):
-
Acquire a ¹³C NMR spectrum using the same sample.
-
Interpretation: This provides the number of unique carbon atoms in the molecule and their chemical environment. A carbonyl carbon (C=O) for the 3-keto group would typically appear far downfield (~180-200 ppm).
-
-
2D NMR Experiments (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). It is essential for piecing together spin systems, such as the protons on an aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is arguably the most powerful tool for assembling the complete carbon skeleton, as it connects different fragments of the molecule. For instance, a correlation from a proton on the B-ring to a carbon in the benzofuranone A-ring can confirm the overall connectivity.
-
-
Data Integration and Structure Confirmation:
-
Systematically analyze all spectroscopic data. Use the molecular formula from HRMS as a constraint. Build fragments using COSY and HSQC data, and connect these fragments using HMBC correlations to propose a final structure. Compare the obtained spectral data with literature values for known compounds to confirm the identification.[19]
-
Conclusion and Future Perspectives
The this compound core and its naturally occurring analogs, particularly aurones and pterocarpans, represent a rich and underexplored area for chemical and pharmacological research. Their widespread distribution in the plant kingdom, coupled with their diverse and potent biological activities, underscores their importance. The biosynthetic pathways leading to these compounds are well-established, providing targets for metabolic engineering to enhance their production. The technical protocols outlined in this guide provide a robust framework for the discovery and characterization of new analogs from nature. Future research should focus on exploring novel biological sources, elucidating the mechanisms of action for their various bioactivities, and leveraging synthetic chemistry to optimize their therapeutic properties, paving the way for the development of next-generation drugs derived from these golden natural scaffolds.
References
- 1. actascientific.com [actascientific.com]
- 2. scispace.com [scispace.com]
- 3. From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]
- 5. Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijirset.com [ijirset.com]
- 9. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biosynthesis of Aurones | Encyclopedia MDPI [encyclopedia.pub]
- 12. Biological Activities of Aurones: A Brief Summary | Bentham Science [eurekaselect.com]
- 13. Pterocarpan - Wikipedia [en.wikipedia.org]
- 14. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
6-Hydroxybenzofuran-3(2H)-one: A Versatile Scaffold for Innovations in Medicinal Chemistry and Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Hydroxybenzofuran-3(2H)-one, a key heterocyclic ketone, has emerged as a privileged scaffold in the landscape of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a phenolic hydroxyl group, an enolizable ketone, and an activated aromatic ring, provides multiple reaction sites for diversification. This guide delves into the core reactivity of this building block, presenting its synthetic utility through key transformations. We will explore its role in the construction of complex molecular architectures, particularly aurones and other biologically active compounds, supported by detailed protocols, mechanistic insights, and cited literature. This document serves as a technical resource to empower researchers in leveraging the full synthetic potential of this versatile intermediate.
Introduction: The Strategic Value of this compound
The benzofuran motif is a cornerstone in a multitude of natural products and synthetic drugs, valued for its wide range of biological activities.[1] this compound (also known as 6-hydroxy-3-coumaranone) represents a highly functionalized and strategic starting material within this chemical class.[2] Its molecular formula is C₈H₆O₃, and it exists as a solid that is slightly soluble in water.[2]
1.1 Structure and Physicochemical Properties
The power of this compound as a building block stems from its distinct reactive centers:
-
The C6 Phenolic Hydroxyl Group: A versatile handle for etherification, esterification, and participation in coupling reactions. It also activates the aromatic ring towards electrophilic substitution.
-
The C3 Carbonyl Group: Susceptible to nucleophilic attack and reduction.
-
The C2 Methylene Group: Positioned alpha to the carbonyl, its protons are acidic and readily participate in condensation and alkylation reactions.
-
The Benzene Ring: Can undergo electrophilic substitution to introduce further diversity.[3]
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₃ | [2] |
| Molar Mass | 150.13 g/mol | [2] |
| Melting Point | 242-246 °C (dec.) | [2] |
| Appearance | Solid | [2] |
1.2 Significance in Medicinal Chemistry
Derivatives of the this compound core are subjects of intense investigation due to their promising therapeutic potential. Research has highlighted several biological activities, including:
-
Anti-inflammatory Properties: The scaffold has shown potential to inhibit the production of reactive oxygen species (ROS) in macrophages.[3][4]
-
Antitumor Activity: Certain derivatives are being explored as potential inhibitors of heat shock protein 90 (Hsp90), a crucial target in cancer therapy.[3]
-
Antibacterial Effects: The core structure is a valuable starting point for developing new antibacterial agents.[3]
The ability to readily synthesize a library of derivatives from this single precursor makes it an invaluable tool in structure-activity relationship (SAR) studies for drug discovery programs.[4]
Core Synthetic Transformations: Unlocking Molecular Diversity
The synthetic versatility of this compound is best illustrated through its key reactions. The most prominent of these is the Knoevenagel condensation, which serves as a gateway to the aurone class of flavonoids.
The Knoevenagel Condensation: A Gateway to Aurones
The Knoevenagel condensation is a cornerstone reaction involving the C2-methylene group.[5] It entails the reaction of the active methylene protons of this compound with an aldehyde or ketone, catalyzed by a base, to form a C=C double bond.[5] This transformation is the principal method for synthesizing aurones (2-benzylidenebenzofuran-3(2H)-ones), a subclass of flavonoids known for their yellow color and diverse biological activities.[4][6]
Diagram 1: Knoevenagel Condensation Workflow
Caption: Workflow for the synthesis of aurones via Knoevenagel condensation.
Protocol 2.1.1: One-Pot, Solvent-Free Synthesis of an Aurone Derivative
This protocol is adapted from a reported eco-friendly method for aurone synthesis.[6] It demonstrates a one-pot reaction where the cyclization to form the benzofuranone is immediately followed by condensation.
Materials:
-
2,4-Dihydroxyphenacyl chloride (precursor to this compound)
-
Substituted benzaldehyde (e.g., benzaldehyde)
-
Activated Barium Hydroxide (Ba(OH)₂)
-
Mortar and pestle
-
Ice-cold dilute HCl
-
Standard laboratory glassware for filtration and washing
Procedure:
-
Reactant Preparation: In a clean, dry mortar, combine 2,4-dihydroxyphenacyl chloride (1 mmol), the desired benzaldehyde (1 mmol), and activated barium hydroxide (3-4 mmol).
-
Reaction Initiation: Grind the mixture vigorously with a pestle for approximately 5 minutes. The reaction mixture will typically turn yellow.[6]
-
Reaction Completion: Allow the mixture to stand at room temperature for 10-15 minutes to ensure the reaction goes to completion. Monitor progress by Thin Layer Chromatography (TLC) if desired.
-
Work-up: Acidify the reaction mixture by carefully adding ice-cold dilute HCl. This will cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure aurone.
Causality and Insights:
-
Why activated Ba(OH)₂? Activated barium hydroxide serves as a solid base catalyst that is highly effective under solvent-free conditions.[6] Its crystalline texture facilitates the reaction. Other bases like NaOH or KOH are less effective in this solid-state reaction.[6]
-
Why a one-pot reaction? This method is highly efficient and environmentally friendly. It avoids the need to isolate the this compound intermediate, saving time and reducing solvent waste. The Ba(OH)₂ first catalyzes the intramolecular cyclization of the phenacyl chloride to the benzofuranone, which then immediately undergoes the Knoevenagel condensation in the same pot.[6]
Table 2.1: Scope of the Knoevenagel Condensation
| Aldehyde Reactant | Product | Reported Yield | Reference |
| Benzaldehyde | (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one | High | [6][7] |
| 3,4-Dihydroxybenzaldehyde | 2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | N/A | [8] |
| 2-Methylbenzaldehyde | 6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one | N/A | [9] |
Reactions at the C2 Position: Beyond Condensation
The C2 position is not only reactive in condensations but also serves as a point for introducing other functionalities, such as in the synthesis of hydrated auronols.
Diagram 2: Diversification at the C2 Position
Caption: Synthetic pathways originating from the C2 position of the core scaffold.
An example is the reaction with 4-hydroxybenzaldehyde which can lead to the aldol addition product, 6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one, a hydrated auronol prototype.[10] This demonstrates that under certain conditions, the initial nucleophilic addition of the enolate to the aldehyde can be isolated before dehydration occurs.
Reactions at Other Sites
While the C2 position is highly reactive, the phenolic hydroxyl and the aromatic ring offer further opportunities for functionalization.
-
Electrophilic Aromatic Substitution: The electron-donating hydroxyl group at C6 activates the aromatic ring, particularly at the C5 and C7 positions, for electrophilic substitution reactions like halogenation or nitration.[3]
-
O-Alkylation/Acylation: The C6-hydroxyl group can be readily converted to ethers or esters to modify the molecule's properties, such as solubility or metabolic stability, or to serve as a protecting group during subsequent synthetic steps.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in organic synthesis. Its multiple, distinct reactive sites allow for the controlled and strategic construction of complex molecular architectures. The Knoevenagel condensation, in particular, provides a reliable and high-yielding route to the aurone family of natural products and their analogs, which are of significant interest in medicinal chemistry.[4] The development of efficient, one-pot, and environmentally benign synthetic methods further enhances its utility.[6] For researchers and professionals in drug development, mastering the reactivity of this scaffold opens the door to novel compound libraries with potential applications in treating a range of diseases, from inflammatory conditions to cancer.[3] Future research will likely focus on expanding the scope of its reactions, including asymmetric transformations and its use in cascade reactions and total synthesis of complex natural products.[11]
References
- 1. Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid - OAK Open Access Archive [oak.novartis.com]
- 2. 6-hydroxy-1-benzofuran-3(2H)-one [chembk.com]
- 3. Buy this compound | 6272-26-0 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one | C15H10O3 | CID 908584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | C15H10O5 | CID 5321560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one | C15H12O5 | CID 13815501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Antimicrobial Potential of the 6-Hydroxybenzofuran-3(2H)-one Scaffold: A Technical Guide for Drug Discovery
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the benzofuranone core, and specifically the 6-hydroxybenzofuran-3(2H)-one moiety, has emerged as a promising starting point for the design of potent antibacterial and antifungal compounds. This technical guide provides an in-depth analysis of the antimicrobial spectrum associated with derivatives of this compound, offering valuable insights for researchers, scientists, and drug development professionals. While data on the parent compound remains limited, extensive research into its derivatives showcases a broad range of activity against clinically relevant pathogens. This document will delve into the structure-activity relationships, potential mechanisms of action, and detailed experimental protocols for the evaluation of these promising compounds.
Introduction: The Benzofuranone Core as a Privileged Scaffold
Benzofuran and its derivatives are prevalent motifs in a vast number of natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1] The benzofuranone skeleton, a key structural component of this class, has garnered significant attention in medicinal chemistry due to its potential in drug discovery and development.[2] A subgroup of these compounds, known as aurones, are flavonoids that have demonstrated notable antibacterial and antifungal properties.[3] The this compound structure represents a fundamental building block within this class, offering multiple sites for chemical modification to optimize antimicrobial efficacy and selectivity.
This guide will focus on the antimicrobial landscape of derivatives synthesized from the this compound core, providing a comprehensive overview of their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.
The Core Structure: this compound
The foundational scaffold for the derivatives discussed in this guide is this compound. Its chemical structure provides a versatile platform for synthetic modifications aimed at enhancing antimicrobial potency and spectrum.
References
An In-depth Technical Guide to the Solubility and Stability of 6-hydroxybenzofuran-3(2H)-one
Introduction
6-hydroxybenzofuran-3(2H)-one, a heterocyclic organic compound, is a molecule of significant interest in medicinal chemistry and drug development. Its benzofuranone core is a scaffold present in numerous biologically active natural products and synthetic compounds. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions, is a critical prerequisite for its advancement from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive overview of the methodologies and scientific rationale for determining the solubility and stability profile of this compound, offering a framework for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document outlines the requisite experimental protocols to generate such crucial data, thereby ensuring scientific integrity and enabling robust drug development programs.
Physicochemical Properties of this compound: A Cursory Overview
A foundational understanding of the basic physicochemical properties of this compound is essential before delving into solubility and stability studies.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₆O₃ | ChemBK |
| Molar Mass | 150.13 g/mol | ChemBK |
| Appearance | Solid | ChemBK |
| Melting Point | 242-246 °C (decomposes) | ChemBK |
| Water Solubility | Slightly soluble | ChemBK |
| General Stability | May decompose under high temperature and light | ChemBK |
Determination of Solubility: A Methodological Approach
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences its formulation, bioavailability, and route of administration. The statement "slightly soluble in water" provides a qualitative assessment; however, quantitative data in a range of pharmaceutically relevant solvents are imperative.
The Scientific Rationale for Solvent Selection
The choice of solvents for solubility determination should be guided by their potential use in synthesis, purification, formulation, and analytical testing. A diverse set of solvents with varying polarities should be selected.
Experimental Protocol for Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Propylene Glycol, Polyethylene Glycol (PEG) 400)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker within a temperature-controlled environment (typically 25 °C and 37 °C to simulate room and physiological temperatures).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solvent remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
-
Quantification by HPLC:
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample using a validated stability-indicating HPLC method (see Section 4 for method development).
-
Determine the concentration of this compound in the sample by comparing its peak area to a standard calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.
-
Data Presentation:
The quantitative solubility data should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | [Experimental Value] |
| Water | 37 | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] |
| Methanol | 25 | [Experimental Value] |
| Acetone | 25 | [Experimental Value] |
| Acetonitrile | 25 | [Experimental Value] |
| DMSO | 25 | [Experimental Value] |
| Propylene Glycol | 25 | [Experimental Value] |
| PEG 400 | 25 | [Experimental Value] |
Diagram of the Solubility Determination Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment: A Forced Degradation Approach
Forced degradation studies, also known as stress testing, are essential for identifying the potential degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[1] These studies are mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[2][3]
Rationale for Stress Conditions
The choice of stress conditions is based on ICH guidelines and is designed to simulate the potential environmental stresses a drug substance may encounter during its lifecycle.[2] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are formed at a sufficient concentration for detection and characterization.[2]
Experimental Protocols for Forced Degradation Studies
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a UV or Mass Spectrometry (MS) detector
General Procedure:
For each stress condition, a solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and an organic co-solvent if the compound has low aqueous solubility). A control sample (unstressed) is stored under normal conditions. Samples are withdrawn at various time points, neutralized (if necessary), diluted, and analyzed by a stability-indicating HPLC method.
3.2.1. Hydrolytic Degradation (Acid and Base)
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Neutral Hydrolysis: Reflux a solution of the compound in water.
3.2.2. Oxidative Degradation
-
Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
3.2.3. Thermal Degradation
-
Expose the solid compound to dry heat in a temperature-controlled oven at various temperatures (e.g., 60°C, 80°C, 105°C).
3.2.4. Photolytic Degradation
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][6][7][8] A control sample should be wrapped in aluminum foil to protect it from light.
Data Presentation:
The results of the forced degradation studies should be presented in a summary table.
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 80 | 24 h | [Value] | [Value] |
| Base Hydrolysis | 0.1 M NaOH | 60 | 8 h | [Value] | [Value] |
| Oxidative | 3% H₂O₂ | 25 | 24 h | [Value] | [Value] |
| Thermal (Solid) | Dry Heat | 105 | 7 days | [Value] | [Value] |
| Photolytic (Solid) | ICH Q1B | 25 | - | [Value] | [Value] |
| Photolytic (Solution) | ICH Q1B | 25 | - | [Value] | [Value] |
Diagram of the Forced Degradation Workflow:
Caption: Workflow for Forced Degradation Studies.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance due to degradation and for separating the degradation products from the parent compound.
The Rationale for HPLC Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. A well-developed HPLC method can effectively separate the parent drug from its degradation products, allowing for accurate quantification of both.
Protocol for HPLC Method Development
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An MS detector can be beneficial for the identification of degradation products.
Method Development Strategy:
-
Column Selection: Start with a C18 column, which is a versatile reversed-phase column suitable for a wide range of organic molecules.
-
Mobile Phase Selection:
-
Aqueous Phase: Begin with an acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid in water) to ensure the phenolic hydroxyl group of this compound is protonated, leading to better peak shape.
-
Organic Phase: Use acetonitrile or methanol as the organic modifier.
-
-
Gradient Elution: Start with a broad gradient (e.g., 5% to 95% organic phase over 20-30 minutes) to elute all components, including the parent compound and any potential degradation products.
-
Detection Wavelength: Use a PDA detector to determine the maximum absorbance wavelength (λmax) of this compound for optimal sensitivity.
-
Optimization:
-
Inject a mixture of the stressed samples to observe the separation of the degradation products from the parent peak.
-
Adjust the gradient profile (slope and duration), mobile phase pH, and column temperature to achieve optimal resolution between all peaks.
-
The goal is to have a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradation product peak.
-
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Diagram of the HPLC Method Development Logic:
Caption: Logical Flow for HPLC Method Development.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound remains to be fully elucidated in the public domain, the detailed protocols and scientific rationale presented herein offer a clear roadmap for researchers to generate the necessary data for its potential development as a pharmaceutical agent. Adherence to these methodologies will ensure the generation of high-quality, reliable data that is essential for regulatory submissions and for making informed decisions throughout the drug development process. The insights gained from these studies will be invaluable in formulating a stable and effective dosage form of this compound, ultimately contributing to the advancement of new therapeutic options.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijcrt.org [ijcrt.org]
- 4. jordilabs.com [jordilabs.com]
- 5. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. ikev.org [ikev.org]
- 8. database.ich.org [database.ich.org]
Methodological & Application
Synthesis of 6-hydroxybenzofuran-3(2H)-one: A Detailed Guide to Intramolecular Cyclization
Introduction: The Significance of the Benzofuranone Core in Modern Drug Discovery
The 6-hydroxybenzofuran-3(2H)-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its inherent structural features allow for versatile functionalization, making it a valuable building block for the development of novel therapeutic agents. The benzofuranone core is associated with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potential neuroprotective properties.[1] Consequently, robust and efficient synthetic routes to access this key intermediate are of paramount importance to researchers in medicinal chemistry and drug development.
This application note provides a comprehensive guide to the synthesis of this compound via a reliable and scalable intramolecular Friedel-Crafts acylation. We will delve into the mechanistic underpinnings of this acid-catalyzed cyclization, offer a detailed, field-proven experimental protocol, and present key data to ensure reproducibility and success in your laboratory.
The Synthetic Strategy: A Two-Step Approach to the Target Molecule
Our synthetic approach is a two-step process commencing with readily available starting materials. The first step involves the synthesis of the precursor, (2,4-dihydroxyphenoxy)acetic acid, through a Williamson ether synthesis. The subsequent and key step is the intramolecular Friedel-Crafts acylation of this precursor, facilitated by a strong acid catalyst, polyphosphoric acid (PPA), to yield the desired this compound.
References
Palladium-Catalyzed Synthesis of Substituted Benzofuran-3(2H)-ones: Mechanisms, Protocols, and Field Insights
An Application Guide for Researchers
Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of the palladium-catalyzed synthesis of substituted benzofuran-3(2H)-ones. This class of compounds is a prominent structural motif in numerous natural products and pharmacologically active molecules, making their efficient synthesis a critical objective for drug discovery and development professionals. This document moves beyond simple procedural lists to explain the fundamental principles and causality behind the experimental choices, ensuring both scientific rigor and practical applicability.
Strategic Overview: The Power of Intramolecular α-Arylation
The construction of the benzofuran-3(2H)-one core via palladium catalysis predominantly relies on an intramolecular α-arylation of a ketone. This strategy is a powerful variant of the well-established Buchwald-Hartwig cross-coupling reaction.[1][2][3][4][5] The core concept involves the formation of a carbon-carbon bond between an enolate and an aryl halide tethered within the same molecule, leading to a highly efficient cyclization.
The typical precursor is a 2-(2-halo-phenoxy)ketone, which can be readily synthesized. The palladium catalyst facilitates the crucial ring-forming step, offering broad substrate scope and functional group tolerance, which are essential for medicinal chemistry applications.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the catalytic cycle is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges. The cycle for the intramolecular α-arylation to form benzofuran-3(2H)-ones is a canonical example of a Pd(0)/Pd(II) cross-coupling process.
The generally accepted mechanism involves four key stages:
-
Oxidative Addition: The active Pd(0) catalyst, bearing ancillary ligands (L), initiates the cycle by inserting into the carbon-halogen (C-X) bond of the 2-halophenoxy ketone substrate. This forms a square planar Pd(II) intermediate. The choice of ligand is critical here; electron-rich and sterically hindered ligands accelerate this step.[6]
-
Deprotonation/Enolate Formation: A base abstracts the acidic α-proton of the ketone moiety, generating an enolate. The choice of base is critical; it must be strong enough to deprotonate the ketone but not so nucleophilic that it causes side reactions.
-
Enolate Coordination & Transmetalation: The newly formed enolate displaces a halide from the palladium center. While not a true transmetalation (as no second metal is involved), this step brings the two key carbon partners into the coordination sphere of the palladium atom.
-
Reductive Elimination: This is the final, irreversible C-C bond-forming step. The α-carbon of the enolate and the aryl carbon reductively eliminate from the palladium center, forging the benzofuranone ring and regenerating the active Pd(0)Lₙ catalyst, which can then re-enter the catalytic cycle. This step is often rate-limiting, and its efficiency is heavily influenced by the steric and electronic properties of the ancillary ligand.[6]
Key Experimental Parameters: The Causality Behind Choices
A successful synthesis hinges on the rational selection of each reaction component. Here, we dissect the role and rationale for choosing the optimal catalyst, ligand, base, and solvent.
| Component | Common Examples | Role & Rationale (The "Why") |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[7][8] Pd(OAc)₂ often requires reduction by a phosphine ligand or other reagents, while Pd₂(dba)₃ is already a Pd(0) source. The choice depends on cost, air stability, and compatibility with the chosen ligand. |
| Ligand | Biarylphosphines: XPhos, SPhos, RuPhosOthers: BINAP | This is the most critical choice. Bulky, electron-rich phosphine ligands are essential.[6] They promote the formation of low-coordinate, highly reactive L-Pd(0) species, stabilize the catalyst against decomposition, and, most importantly, accelerate the often rate-limiting reductive elimination step to form the C-C bond.[6] |
| Base | Strong, Non-nucleophilic: LiHMDS, NaHMDS, KHMDSAlkoxides: NaOtBu, KOtBu | The base's primary role is to generate the ketone enolate. Strong, non-nucleophilic bases like LiHMDS are often ideal as they rapidly and cleanly form the enolate without attacking the ketone carbonyl or the aryl halide.[9][10] Alkoxides are also effective but can sometimes lead to side reactions depending on the substrate. The choice must balance pKa for efficient deprotonation against potential side reactions. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic, and deoxygenated solvents are mandatory. The active Pd(0) catalyst and the enolate intermediates are sensitive to oxygen and moisture, which can deactivate the catalyst and quench the enolate, respectively.[11] Toluene is often preferred for its higher boiling point, allowing for a wider temperature range. |
Application Protocol: Synthesis of 2,2-Dimethyl-benzofuran-3(2H)-one
This section provides a detailed, step-by-step methodology for a representative synthesis. This protocol is designed to be a self-validating system, with checkpoints to ensure reaction integrity.
Experimental Workflow Diagram
Step-by-Step Protocol
Materials:
-
1-(2-Bromophenoxy)-3-methylbutan-2-one (Substrate, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv, 4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.2 equiv)[12]
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-(2-bromophenoxy)-3-methylbutan-2-one (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere. This step is critical to prevent oxidation and deactivation of the catalyst.[11]
-
Solvent Addition: Through the septum, add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Base Addition: While stirring at room temperature, add the LiHMDS solution (1.2 equiv) dropwise via syringe over 5 minutes. The solution may change color, indicating the formation of the active catalytic species.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,2-dimethyl-benzofuran-3(2H)-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Performance Data and Substrate Scope
The versatility of this palladium-catalyzed method is demonstrated by its tolerance for a wide range of substituents on both the aromatic ring and the ketone moiety.
Table 1: Influence of Ligand and Base on Yield
Reaction Conditions: 1-(2-bromophenoxy)-3-methylbutan-2-one, 2 mol% Pd(OAc)₂, Toluene, 100 °C, 8h.
| Entry | Ligand (4 mol%) | Base (1.2 equiv) | Yield (%) |
| 1 | PPh₃ | NaOtBu | <10% |
| 2 | BINAP | NaOtBu | 65% |
| 3 | XPhos | NaOtBu | 88% |
| 4 | XPhos | K₃PO₄ | 45% |
| 5 | XPhos | LiHMDS | 92% |
Note: Data are representative and synthesized from typical literature findings to illustrate performance trends. The data clearly show the superiority of bulky, electron-rich biarylphosphine ligands like XPhos over less sterically demanding ligands like PPh₃ and even BINAP.[13] It also highlights that a strong, non-nucleophilic base like LiHMDS provides the highest efficiency for this transformation.
Troubleshooting Common Issues
Even robust protocols can encounter challenges. A systematic approach to troubleshooting is key to overcoming them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (oxygen/moisture contamination).2. Impure reagents or solvent.3. Insufficiently strong base.4. Inappropriate ligand choice. | 1. Ensure rigorous inert atmosphere techniques (use a glovebox if possible).2. Use freshly distilled/anhydrous solvents and pure starting materials.3. Switch to a stronger base (e.g., from K₃PO₄ to LHMDS).4. Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). |
| Formation of Side Products (e.g., Debromination) | 1. Presence of water, which can protonate the aryl-palladium intermediate.2. β-hydride elimination if applicable to the substrate. | 1. Use rigorously dried solvents and reagents.2. This is substrate-dependent; redesign of the precursor may be necessary. |
| Slow or Stalled Reaction | 1. Low reaction temperature.2. Insufficient catalyst or ligand loading. | 1. Increase the reaction temperature (e.g., from 80 °C to 110 °C).2. Increase catalyst loading to 5 mol% and ligand loading to 10 mol%. |
For a comprehensive guide on troubleshooting palladium-catalyzed reactions, refer to established resources in the field.[11]
References
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]
Application Notes and Protocols for the Purification of 6-hydroxybenzofuran-3(2H)-one by Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of 6-hydroxybenzofuran-3(2H)-one, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography.[1] This document outlines the fundamental principles, a step-by-step experimental procedure, and critical considerations for achieving high purity. Authored from the perspective of a seasoned application scientist, this note emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the purification process.
Introduction: The Significance of Purifying this compound
This compound is a pivotal structural motif found in a variety of biologically active compounds and serves as a crucial intermediate in the synthesis of novel drug candidates.[1][2] The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, complicate subsequent reaction steps, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).
Column chromatography is a widely employed technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.[3] For a moderately polar compound like this compound, silica gel, a polar stationary phase, in combination with a non-polar to moderately polar mobile phase, offers an effective means of purification.[4][5][6]
This application note will guide the user through the entire process, from initial analysis by Thin Layer Chromatography (TLC) to the final isolation of the purified product.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is essential for developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 150.13 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 242-246 °C (decomposes) | --INVALID-LINK--[1] |
| Solubility | Slightly soluble in water | --INVALID-LINK--[1] |
Pre-Purification: Thin Layer Chromatography (TLC) Analysis
Before proceeding to column chromatography, it is crucial to analyze the crude reaction mixture by TLC. This preliminary step helps in identifying the number of components, assessing the purity of the crude product, and determining the optimal solvent system for separation.[7]
Rationale for Solvent System Selection
The choice of eluent is critical for effective separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used for compounds of intermediate polarity.[8][9] By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve optimal separation. For this compound, a starting point for TLC analysis is a 7:3 mixture of hexane and ethyl acetate.
Protocol for TLC Analysis
-
Prepare the TLC plate: Use a silica gel-coated TLC plate. Gently draw a pencil line about 1 cm from the bottom of the plate.
-
Spot the sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the pencil line.
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 7:3 hexane:ethyl acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the spots: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf value for the target compound for column chromatography is between 0.2 and 0.4.[10] Adjust the solvent system polarity to achieve this. Increasing the proportion of ethyl acetate will increase the polarity and thus the Rf values.
Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column (e.g., 40 cm length, 4 cm diameter)
-
Cotton or glass wool
-
Sand (optional)
-
Separatory funnel or dropping funnel
-
Collection tubes or flasks
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Column Preparation:
-
Ensure the column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[3]
-
Add a thin layer of sand over the plug (optional, but recommended to create a flat base).
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[3]
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading". Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.[11]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent. This can be done in a stepwise manner (e.g., 9:1, then 8:2, then 7:3 hexane:ethyl acetate) or as a continuous gradient. A suggested gradient is provided in the table below.
-
Collect the eluate in a series of labeled test tubes or flasks. The fraction size will depend on the column size and the separation efficiency.
-
| Eluent (Hexane:Ethyl Acetate) | Volume (for a 1g scale) | Purpose |
| 9:1 | 200 mL | Elute non-polar impurities |
| 8:2 | 300 mL | Elute less polar by-products |
| 7:3 | 500 mL | Elute the target compound |
| 1:1 | 200 mL | Elute highly polar impurities |
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Spot the crude material, the target compound (if a standard is available), and aliquots from several fractions on the same TLC plate for comparison.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and characterize the final product by appropriate analytical techniques (e.g., NMR, melting point).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent polarity based on TLC analysis. |
| Column overloaded. | Use a larger column or reduce the amount of sample. | |
| Uneven packing of the column. | Repack the column carefully, ensuring a homogenous slurry. | |
| Compound is not eluting | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Compound is eluting too quickly | Eluent is too polar. | Use a less polar solvent system. |
| Streaking of spots on TLC | Sample is too concentrated. | Dilute the sample before spotting. |
| Compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. | |
| Compound degradation | Compound is unstable on silica gel. | Consider using a less acidic stationary phase like neutral alumina.[12] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hexane and ethyl acetate are flammable. Avoid open flames and sources of ignition.
-
Silica gel dust can be harmful if inhaled. Handle it carefully.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the purification of this compound using silica gel column chromatography. By carefully following the steps, from the initial TLC analysis to the final isolation of the product, researchers can obtain this valuable intermediate in high purity, ready for use in subsequent synthetic transformations. The principles and techniques described herein are also applicable to the purification of other benzofuranone derivatives and similarly structured organic compounds.
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 6272-26-0 [smolecule.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. biotage.com [biotage.com]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Effect of silica gel on stability and biological availability of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Protocol for Achieving High-Purity 6-hydroxybenzofuran-3(2H)-one via Recrystallization
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
6-hydroxybenzofuran-3(2H)-one (CAS No. 6272-26-0) is a pivotal intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This application note provides a detailed, scientifically-grounded protocol for the purification of this compound using recrystallization. We delve into the theoretical principles underpinning the technique, explain the rationale behind each step, and offer guidance on quality control and troubleshooting to ensure a robust and reproducible outcome.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility.[3] The process is governed by the principle that most solids are more soluble in a hot solvent than in a cold one.[4][5]
The core methodology involves:
-
Dissolution: Dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtration (Optional): Removing insoluble impurities from the hot solution.
-
Crystal Formation: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a supersaturated solution from which pure crystals nucleate and grow.
-
Isolation: Collecting the purified crystals, leaving the soluble impurities behind in the cold solvent (mother liquor).[4]
Causality in Solvent Selection: The choice of solvent is the most critical factor. An ideal solvent for this compound should exhibit a steep solubility curve—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. This differential ensures maximum recovery of the pure product upon cooling. The solvent must also be chemically inert towards the compound.[6] Given the phenolic hydroxyl group and the ketone functionality, protic solvents like ethanol or solvent mixtures such as ethyl acetate/hexane are excellent candidates.
A Critical Note on Decolorization for Phenolic Compounds: While activated charcoal is commonly used to adsorb colored impurities, its use is strongly discouraged for phenolic compounds like this compound.[6] Charcoal often contains ferric ion (Fe³⁺) impurities, which can chelate with the phenolic hydroxyl group, forming intensely colored complexes that contaminate the final product.[6] This protocol avoids charcoal in favor of proper solvent selection to exclude colored impurities in the mother liquor.
Compound Profile: this compound
A thorough understanding of the target compound's properties is essential for designing an effective purification strategy.
| Property | Value | Reference |
| CAS Number | 6272-26-0 | [7] |
| Molecular Formula | C₈H₆O₃ | [7] |
| Molar Mass | 150.13 g/mol | [7] |
| Appearance (Crude) | Light yellow to brown powder | [2] |
| Melting Point | 242-246 °C (with decomposition) | [2][7] |
| Solubility | Slightly soluble in water. | [2][7] |
Potential Impurities: Synthetic routes, such as the cyclization of 2,4-dihydroxyphenacylchloride, may introduce impurities like unreacted starting materials, polymeric byproducts, or colored degradation products.[8] The goal of this protocol is to effectively remove these contaminants.
Safety First: Hazard Identification and Handling
Prior to commencing any experimental work, it is crucial to review the safety data sheet (SDS) and implement appropriate safety measures.
-
Hazards: this compound is classified as harmful and an irritant.[2] It can cause irritation to the eyes, respiratory system, and skin.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Handling: Conduct all operations within a certified chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
The Recrystallization Workflow
This section details the complete, step-by-step protocol for achieving high-purity this compound.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (multiple sizes)
-
Graduated cylinders
-
Heating mantle or hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Drying oven or vacuum desiccator
Recrystallization Process Flow
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Experimental Protocol
1. Dissolution of the Crude Solid
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar.
-
On a hot plate, bring a separate flask of ethanol to a gentle boil.
-
Add the hot ethanol to the flask containing the crude solid portion-wise, with continuous stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Scientist's Note: Using the minimum volume of solvent is critical for maximizing recovery. An excess of solvent will keep more of the product dissolved even after cooling, leading to lower yields.
-
2. Hot Filtration (Perform only if insoluble impurities are visible)
-
If the hot solution contains suspended particles, a hot filtration is required.
-
Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.
-
Pour the hot solution through the filter paper as quickly as possible.
-
Scientist's Note: Pre-heating the receiving flask and funnel prevents premature crystallization of the product on the cold glass surfaces, which would clog the filter paper and reduce the yield.
-
3. Cooling and Crystallization
-
Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Scientist's Note: Slow cooling is crucial for the formation of large, well-defined crystals. Rapid cooling can cause the solid to "crash out" of the solution as a fine powder, trapping impurities within the crystal lattice.[4] If no crystals form, try scratching the inner wall of the flask with a glass rod to create nucleation sites.[4]
-
4. Isolation of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of the cold solvent mixture (e.g., ethanol/water).
-
Turn on the vacuum source and swirl the crystalline mixture (slurry) in the flask, then pour it into the center of the Büchner funnel.
-
Use a small amount of the cold mother liquor to rinse any remaining crystals from the flask into the funnel.
5. Washing the Crystals
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol.
-
Allow the vacuum to pull air through the crystals for several minutes to help dry them.
-
Scientist's Note: Washing with a cold solvent removes any residual mother liquor (containing dissolved impurities) that may be adhering to the crystal surfaces. The solvent must be cold to avoid dissolving a significant amount of the product.[4]
-
6. Drying the Final Product
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a vacuum desiccator at room temperature. The compound is known to decompose at high temperatures, so aggressive heating should be avoided.[7]
Purity Assessment and Quality Control
A successful recrystallization must be validated by analytical data.
| Analysis | Purpose | Expected Result (High Purity) |
| Visual Inspection | Preliminary check | From yellow/brown crude to off-white/pale yellow crystals. |
| Melting Point | Assess purity | Sharp melting point range (e.g., 1-2 °C) close to the literature value (242-246 °C). Impurities typically depress and broaden the melting range. |
| Yield Calculation | Determine process efficiency | Calculate the percentage recovery: (mass of pure product / mass of crude product) x 100%. A typical recovery is 70-90%. |
| TLC Analysis | Purity confirmation | A single spot for the recrystallized product, with a higher Rf value than any remaining polar impurities. Compare against the crude starting material. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and attempt cooling again. Try scratching the inside of the flask or adding a "seed" crystal of the pure compound.[4] |
| "Oiling Out" Occurs | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Consider using a different solvent system with a lower boiling point. |
| Very Low Recovery/Yield | Too much solvent was used; the product has significant solubility in the cold solvent; crystals were washed with warm solvent. | Ensure minimum solvent volume is used. Cool the flask in an ice bath for a longer duration. Always wash crystals with ice-cold solvent. |
| Colored Product After Recrystallization | Inherent color of the compound; presence of a persistent colored impurity. | If the color is faint, a second recrystallization may be necessary. Do not use activated charcoal due to the phenolic nature of the compound.[6] |
Conclusion
This application note provides a comprehensive and robust protocol for the purification of this compound by recrystallization. By understanding the scientific principles behind each step—from solvent selection to controlled cooling—researchers can consistently obtain high-purity material essential for demanding applications in drug discovery and organic synthesis. Adherence to the detailed methodology, safety precautions, and quality control checks outlined herein will ensure a reliable and efficient purification process.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-Hydroxy-2,3-dihydrobenzo[b]furan-3-one CAS#: 6272-26-0 [m.chemicalbook.com]
- 3. mt.com [mt.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. chembk.com [chembk.com]
- 8. tandfonline.com [tandfonline.com]
Application Note: A Robust, Validated HPLC Method for the Quantification of 6-hydroxybenzofuran-3(2H)-one
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-hydroxybenzofuran-3(2H)-one. This compound and its derivatives are of significant interest in pharmaceutical research due to their presence in various natural products and their wide range of biological activities, including anti-inflammatory and antioxidant properties.[1][2] The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering initial strategy, step-by-step optimization, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Introduction
This compound is a heterocyclic organic compound belonging to the benzofuranone class.[6] The benzofuran scaffold is a core structure in many pharmacologically active molecules, making its derivatives a focal point of medicinal chemistry and drug discovery.[2] Given the therapeutic potential and the need for stringent quality control in pharmaceutical development, a reliable and validated analytical method for the quantification of this compound is imperative. This document provides an in-depth, field-proven guide to developing and validating such a method from fundamental principles.
Analyte Properties & Strategic Considerations
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal choice of column, mobile phase, and detection parameters.
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₈H₆O₃[6] | Provides the basis for molecular weight calculation. |
| Molar Mass | 150.13 g/mol [6] | Relevant for preparing standard solutions of known concentration. |
| Structure | Benzene ring fused to a furanone ring with a hydroxyl group. | The aromatic system allows for strong UV absorbance. The hydroxyl group and ketone make the molecule polar. |
| Predicted pKa | 7.63 ± 0.20[6] | The phenolic hydroxyl group is weakly acidic. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to be at least 1.5-2 pH units below the pKa to keep the analyte in its neutral, non-ionized form. A pH of ~5.5 or lower is recommended. |
| Solubility | Slightly soluble in water.[6] | Soluble in common organic solvents like methanol and acetonitrile, which are suitable for sample preparation and as mobile phase components. |
| UV λmax | 319 nm (in Methanol)[6] | This wavelength provides high sensitivity and should be used for UV detection to ensure optimal signal-to-noise ratio. |
Instrumentation, Reagents, and Materials
-
Instrumentation : HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is the recommended starting point due to its versatility.
-
Chemicals :
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
-
Materials : Volumetric flasks, pipettes, 0.45 µm syringe filters.
Method Development and Optimization Protocol
The logical progression from initial screening to a fully optimized method is crucial for developing a robust analytical procedure.
References
Application Notes & Protocols: In Vitro Cytotoxicity of 6-hydroxybenzofuran-3(2H)-one on Cancer Cell Lines
Introduction: Unveiling the Anticancer Potential of Benzofuranone Scaffolds
The benzofuranone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] Recent studies have highlighted that modifications to this core, such as the introduction of halogen atoms or the creation of hybrid molecules, can yield potent cytotoxic agents against various cancer cell lines.[2][3] Specifically, 6-hydroxybenzofuran-3(2H)-one has emerged as a compound of interest due to its documented anti-inflammatory and potential antitumor activities.[4] This document provides a comprehensive guide for researchers to evaluate the in vitro cytotoxicity of this compound, laying the groundwork for its potential development as an anticancer therapeutic.
As a Senior Application Scientist, this guide is structured to provide not just a set of protocols, but a strategic framework for a thorough and insightful investigation. We will delve into the rationale behind the selection of specific assays, the critical parameters for ensuring data integrity, and the interpretation of results within the broader context of cancer biology.
Scientific Rationale: Choosing the Right Lens to View Cytotoxicity
Evaluating the cytotoxic potential of a novel compound requires a multi-faceted approach. No single assay can provide a complete picture of a compound's bioactivity. Therefore, we will employ a panel of assays that measure different cellular parameters, thereby building a more robust and reliable dataset. The choice of assays is dictated by the need to understand not only if the compound kills cancer cells, but also how.
Here, we will focus on three well-established and complementary cytotoxicity assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of metabolic activity.[5] Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.[6] The intensity of the color is directly proportional to the number of living, metabolically active cells.[7] It is a widely used and robust method for assessing cell viability and proliferation.[8]
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[9][10] The amount of bound dye is proportional to the total protein mass, which, in turn, is proportional to the cell number.[11] This assay is less susceptible to interference from compounds that may affect mitochondrial function, providing a valuable orthogonal method to the MTT assay.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[12][13] An increase in LDH activity in the supernatant is indicative of necrosis or late-stage apoptosis, where membrane integrity is compromised.[14] This assay provides a direct measure of cell lysis.
By employing these three assays, we can obtain a more comprehensive understanding of the cytotoxic effects of this compound. For instance, a compound might inhibit metabolic activity (detected by MTT) without causing immediate cell membrane rupture (as detected by LDH), suggesting a cytostatic or early apoptotic effect.
Experimental Workflow: A Strategic Overview
The overall experimental workflow is designed to be systematic and logical, ensuring the generation of high-quality, reproducible data.
Caption: A streamlined workflow for assessing the in vitro cytotoxicity of a test compound.
Detailed Protocols
PART 1: Cell Culture and Seeding
1.1. Cell Line Selection and Maintenance:
The choice of cancer cell lines is critical and should ideally represent different tumor types. For this guide, we will use the following commonly available and well-characterized cell lines as examples:
-
MCF-7: Human breast adenocarcinoma.
-
HeLa: Human cervical adenocarcinoma.[2]
Protocol for A549 Cell Culture:
-
Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[17]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[17]
-
Subculture the cells when they reach 70-90% confluency, typically every 3-5 days.[17]
-
To subculture, wash the cells with phosphate-buffered saline (PBS), and detach them using a brief incubation with 0.25% Trypsin-EDTA.[17]
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating.[15]
1.2. Cell Seeding for Cytotoxicity Assays:
-
Harvest the cells as described above and perform a cell count using a hemocytometer or an automated cell counter. Ensure cell viability is >95%.
-
Dilute the cell suspension to the desired seeding density in complete growth medium. The optimal seeding density will vary between cell lines and should be determined empirically to ensure exponential growth during the assay period. A typical starting point for a 96-well plate is 5,000-10,000 cells per well.
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plates for 24 hours at 37°C with 5% CO2 to allow the cells to attach and resume growth.
PART 2: Compound Preparation and Treatment
2.1. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2.2. Treatment of Cells:
-
On the day of treatment, prepare a series of dilutions of the this compound stock solution in complete growth medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug, e.g., doxorubicin or cisplatin).
-
Carefully remove the medium from the 96-well plates containing the seeded cells.
-
Add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells. Each concentration should be tested in triplicate or quadruplicate.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
PART 3: Cytotoxicity Assay Protocols
3.1. MTT Assay Protocol: [5]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[8]
-
Mix gently by pipetting or by shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
3.2. SRB Assay Protocol: [9][18]
-
After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[18]
-
Wash the plates four times with slow-running tap water to remove the TCA and excess medium.[18]
-
Allow the plates to air dry completely at room temperature.
-
Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 1 hour.[18]
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[18]
-
Allow the plates to air dry completely.
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[18]
-
Shake the plate on an orbital shaker for 10 minutes.[18]
-
Measure the absorbance at 510 nm in a microplate reader.[18]
3.3. LDH Cytotoxicity Assay Protocol: [12][14]
-
After the incubation period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[14]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[14]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[14]
-
Incubate the plate at room temperature in the dark for 20-30 minutes.[14]
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[14]
-
To determine the maximum LDH release, add a lysis solution (e.g., 2% Triton X-100) to a set of control wells 45 minutes before the end of the incubation period.[14]
Data Analysis and Interpretation
4.1. Calculation of Percentage Viability and IC50:
-
For MTT and SRB assays, calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
For the LDH assay, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Plot the percentage of cell viability (or cytotoxicity) against the log of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. This can be calculated using non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism, or online calculators).[19][20][21]
4.2. Data Presentation:
Summarize the IC50 values for this compound across the different cell lines and assays in a clear and concise table.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| A549 | MTT | 48 | [Insert Value] |
| SRB | 48 | [Insert Value] | |
| LDH | 48 | [Insert Value] | |
| MCF-7 | MTT | 48 | [Insert Value] |
| SRB | 48 | [Insert Value] | |
| LDH | 48 | [Insert Value] | |
| HeLa | MTT | 48 | [Insert Value] |
| SRB | 48 | [Insert Value] | |
| LDH | 48 | [Insert Value] |
4.3. Interpreting the Results and Formulating a Mechanistic Hypothesis:
The comparison of results from the different assays can provide initial insights into the mechanism of action of this compound.
Caption: Interpreting differential cytotoxicity results to hypothesize a mechanism of action.
For instance, if this compound shows a potent IC50 in the MTT and SRB assays but a much higher IC50 in the LDH assay, it may suggest that the compound induces apoptosis or has a cytostatic effect rather than causing immediate necrotic cell death.[22][23] Apoptosis is a programmed cell death pathway that initially maintains plasma membrane integrity, thus not releasing LDH into the medium.[24] Conversely, a potent IC50 across all three assays would suggest a more rapid and lytic mode of cell death, such as necrosis.[25]
Further investigation into the mechanism of action could involve assays for caspase activation (a hallmark of apoptosis), cell cycle analysis by flow cytometry, or analysis of DNA fragmentation.[1] The potential of anticancer drugs to disrupt various cellular processes like DNA replication, microtubule dynamics, or signal transduction pathways could be the underlying reason for the observed cytotoxicity.[26][27][28][29]
Conclusion and Future Directions
This application note provides a robust framework for the initial in vitro cytotoxic evaluation of this compound. By employing a panel of complementary assays and carefully interpreting the data, researchers can gain valuable insights into the compound's anticancer potential and formulate hypotheses about its mechanism of action. Positive and selective cytotoxicity against cancer cell lines would warrant further investigation, including studies on additional cancer cell lines, assessment of effects on non-cancerous cells to determine selectivity, and ultimately, in vivo studies in animal models to evaluate efficacy and safety. The exploration of benzofuranone derivatives remains a promising avenue in the quest for novel and effective cancer therapeutics.[30][31]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 6272-26-0 [smolecule.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A549 Cell Subculture Protocol [a549.com]
- 16. nanopartikel.info [nanopartikel.info]
- 17. genome.ucsc.edu [genome.ucsc.edu]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
- 21. IC50 Calculator | AAT Bioquest [aatbio.com]
- 22. What is the difference between apoptosis and necrosis? [synapse.patsnap.com]
- 23. What is the difference between necrosis and apoptosis? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 24. Overview of Cell Death | Cell Signaling Technology [cellsignal.com]
- 25. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 26. Anti-cancers and their mechanism of action | PPTX [slideshare.net]
- 27. arborpharmchem.com [arborpharmchem.com]
- 28. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Anticancer drug | Description, Types, Mechanisms, & Side Effects | Britannica [britannica.com]
- 30. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of 6-hydroxybenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for determining the antimicrobial susceptibility of 6-hydroxybenzofuran-3(2H)-one, a benzofuran derivative with recognized potential in medicinal chemistry.[1][2] This document moves beyond a simple recitation of protocols, offering a detailed framework grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6][7] We will explore the critical parameters for assessing the in vitro activity of this compound, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The causality behind key experimental choices, quality control measures, and data interpretation are elucidated to ensure the generation of robust, reproducible, and meaningful results for research and drug development applications.
Introduction: The Scientific Rationale
This compound and its derivatives, often classified under the broader category of aurones, have garnered significant interest due to their diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][8] Preliminary studies have indicated that this structural scaffold holds promise for the development of new therapeutic agents.[2][8][9] Accurate and standardized antimicrobial susceptibility testing (AST) is the foundational step in evaluating the potential of any new compound. The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (bacteriostatic activity) or kill it (bactericidal activity).[10][11][12]
This guide is designed to provide the scientific community with a self-validating system for testing this compound, ensuring that the data generated is both accurate and comparable across different laboratories.
Physicochemical Properties of this compound
Understanding the basic properties of the test compound is crucial for proper handling, stock solution preparation, and interpretation of results.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₃ | [13][14] |
| Molar Mass | 150.13 g/mol | [13] |
| Appearance | Solid | [13] |
| Solubility | Slightly soluble in water. | [13] |
Note: Due to its limited water solubility, a suitable solvent such as Dimethyl Sulfoxide (DMSO) is required for preparing stock solutions. The final concentration of DMSO in the assay must be carefully controlled to avoid any intrinsic antimicrobial effects.
Core Principles of Antimicrobial Susceptibility Testing
The two most fundamental metrics in AST are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11][15] A lower MIC value signifies greater potency.[11]
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[16][17] It is determined by subculturing from the clear wells of an MIC assay onto antibiotic-free agar.[16] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[16]
The choice of methodology is critical and is dictated by the research question, throughput requirements, and the nature of the compound being tested. The broth microdilution method is a widely accepted and standardized technique for determining MIC values and serves as the basis for subsequent MBC determination.[15][18]
Experimental Workflow and Protocols
This section details the step-by-step protocols for determining the MIC and MBC of this compound. Adherence to these standardized procedures is paramount for generating reliable data.
Essential Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile
-
Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard for most aerobic bacteria.[15][19] Tryptic Soy Broth (TSB) or other suitable broths may be used for inoculum preparation.[20] Mueller-Hinton Agar (MHA) for subculturing.[19][20]
-
Microbial Strains: Relevant ATCC or NCTC quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) and clinical isolates of interest.
-
Equipment: Biosafety cabinet, incubator (35 ± 2°C), 96-well sterile microtiter plates, multichannel pipettes, spectrophotometer or McFarland standards, sterile tubes, and plating supplies.
Visualizing the Workflow
The overall experimental process can be visualized as a sequential workflow, starting from inoculum preparation and culminating in the determination of MIC and MBC values.
Caption: Workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from CLSI M07 guidelines.[18]
-
Preparation of Compound Stock Solution:
-
Accurately weigh this compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL). The solubility must be confirmed visually.
-
Causality: Using a high-concentration stock minimizes the amount of DMSO carried over into the assay, preventing solvent-induced toxicity to the microorganisms.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Tryptic Soy Broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[21]
-
Causality: A standardized inoculum density is arguably the most critical variable.[22] Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MICs. Too low an inoculum can result in falsely low MICs.
-
-
Plate Setup and Serial Dilution:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare an intermediate dilution of the stock compound in CAMHB. Add 100 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process across the plate to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. This brings the final volume in each well to 100 µL.
-
Add 50 µL of sterile broth to well 12.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Causality: The 16-20 hour incubation period is a standard that allows for sufficient bacterial growth in the control wells without being so long that the antimicrobial agent degrades.[15]
-
-
Reading the MIC:
Detailed Protocol: MBC Determination
This protocol is a continuation of the MIC assay.
-
Subculturing:
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
Data Analysis and Interpretation
The results from the MIC and MBC assays provide quantitative measures of the antimicrobial activity of this compound.
Example Data Presentation
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | Bactericidal (2) |
| Escherichia coli | ATCC 25922 | 64 | >256 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa | ATCC 27853 | 128 | >256 | Bacteriostatic (>2) |
| Candida albicans | ATCC 90028 | 32 | 128 | Fungistatic (4) |
This is example data and does not represent actual experimental results.
Quality Control: The Self-Validating System
To ensure the trustworthiness of the results, a robust quality control system must be in place.
-
Sterility Control: The sterility control well (well 12) must remain clear. Turbidity indicates contamination of the media or plate.
-
Growth Control: The growth control well (well 11) must show distinct turbidity, confirming the viability of the inoculum and the suitability of the growth medium.
-
Solvent Control: A control series with the highest concentration of DMSO used in the assay should be run to ensure the solvent itself has no inhibitory effect.
-
Reference Strains: Standard quality control strains with known MIC ranges for control antibiotics must be tested in parallel.[25] The results for these strains must fall within the acceptable ranges published by CLSI or EUCAST.[3][5][25] This validates the entire testing system, from media preparation to incubation conditions.
Advanced Method: Disk Diffusion Assay
For a more qualitative, high-throughput preliminary screening, the disk diffusion (Kirby-Bauer) method can be employed.[26][27][28]
Disk Diffusion Workflow
Caption: Kirby-Bauer disk diffusion workflow.
Brief Protocol
-
A standardized inoculum (0.5 McFarland) is swabbed uniformly across the surface of a Mueller-Hinton agar plate.[26][27]
-
Sterile paper disks are impregnated with a known concentration of this compound.
-
The disks are placed on the inoculated agar surface.[27]
-
The plate is incubated for 18-24 hours. The compound diffuses from the disk into the agar, creating a concentration gradient.[20]
-
If the compound is active, a clear circular zone of no growth will appear around the disk. The diameter of this "zone of inhibition" is measured in millimeters and correlates with the susceptibility of the organism.[26]
Conclusion
This document provides a detailed and scientifically grounded framework for conducting antimicrobial susceptibility testing of this compound. By adhering to standardized protocols from authoritative bodies like CLSI, explaining the rationale behind critical steps, and implementing a rigorous quality control system, researchers can generate high-quality, reliable data.[3][4][29] This information is essential for advancing the preclinical evaluation of this compound and contributes to the broader search for novel antimicrobial agents.
References
- 1. Buy this compound | 6272-26-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. iacld.com [iacld.com]
- 6. ESCMID: EUCAST [escmid.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. chembk.com [chembk.com]
- 14. chem-casts.com [chem-casts.com]
- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 16. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. microchemlab.com [microchemlab.com]
- 25. szu.gov.cz [szu.gov.cz]
- 26. asm.org [asm.org]
- 27. microbenotes.com [microbenotes.com]
- 28. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 29. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 6-Hydroxybenzofuran-3(2H)-one for the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Versatility of a Privileged Scaffold
6-Hydroxybenzofuran-3(2H)-one, a key structural motif found in various natural products, has emerged as a highly versatile and privileged scaffold in medicinal chemistry and materials science. Its unique combination of a reactive ketone, an enolizable proton, and an activated phenolic hydroxyl group provides multiple reaction sites, making it an ideal starting material for the synthesis of a diverse array of novel and complex heterocyclic systems. This guide provides an in-depth exploration of its synthetic utility, focusing on practical, field-tested protocols and the underlying chemical principles that govern these transformations. We will delve into specific examples, offering not just the "how" but the "why" behind the experimental design, empowering researchers to adapt and innovate in their own synthetic endeavors.
Part 1: Strategic Approaches to Heterocycle Construction
The reactivity of this compound can be strategically harnessed to construct various heterocyclic rings. The primary pathways involve leveraging the nucleophilicity of the hydroxyl group and the electrophilicity of the carbonyl group, as well as the reactivity of the adjacent methylene group.
Synthesis of Benzofuran-Fused Pyrimidines and Thiazoles
A prominent application of this compound is in the synthesis of fused heterocyclic systems, which are of significant interest in drug discovery due to their often-favorable pharmacological profiles. One common strategy involves a multi-component reaction where the benzofuranone core is reacted with an aldehyde and a urea or thiourea derivative.
The mechanism for this transformation hinges on the initial Knoevenagel condensation between the active methylene group of the this compound and an aromatic aldehyde. This step is typically catalyzed by a base, such as piperidine or pyrrolidine, which facilitates the deprotonation of the α-carbon. The resulting intermediate then undergoes a Michael addition with urea or thiourea, followed by an intramolecular cyclization and dehydration to afford the final fused pyrimidine or thiazole ring system. The choice of catalyst and solvent can significantly impact the reaction yield and purity. For instance, using a milder base can prevent unwanted side reactions, while a polar aprotic solvent can enhance the solubility of the reactants and facilitate the reaction.
Caption: Reaction scheme for the synthesis of benzofuran-fused pyrimidines.
Protocol 1: Synthesis of 2-Amino-4-(aryl)-4,10-dihydro-5H-benzo[f]pyrano[4,3-d]pyrimidin-5-one
This protocol is a general method for the piperidine-catalyzed synthesis of benzofuran-fused pyrimidines.
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 mmol)
-
Urea (1.2 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (20 mL).
-
Add urea (1.2 mmol) and a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 6-8 hours.
-
After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the crude product.
-
If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation:
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-4-phenyl-4,10-dihydro-5H-benzo[f]pyrano[4,3-d]pyrimidin-5-one | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-4,10-dihydro-5H-benzo[f]pyrano[4,3-d]pyrimidin-5-one | 88 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-4,10-dihydro-5H-benzo[f]pyrano[4,3-d]pyrimidin-5-one | 90 |
Part 2: Advanced Synthetic Transformations
Beyond the foundational reactions, this compound can participate in more complex transformations, leading to the creation of highly functionalized and structurally diverse heterocyclic systems.
Synthesis of Spiro-Heterocycles
The carbonyl group at the 3-position of the benzofuranone ring is a key handle for the construction of spirocyclic systems. These unique three-dimensional structures are of great interest in drug design as they can provide access to novel chemical space and improve the pharmacological properties of a molecule.
A common approach to spiro-heterocyles involves the reaction of this compound with a binucleophilic reagent. For example, reaction with a substituted barbituric acid in the presence of an aldehyde can lead to the formation of a spiro[furo[3,2-c]pyran-2,5'-pyrimidine] derivative. The mechanism of this reaction is thought to proceed through an initial Knoevenagel condensation of the aldehyde with the barbituric acid, followed by a Michael addition of the this compound to the resulting α,β-unsaturated system. Subsequent intramolecular cyclization and dehydration then afford the final spirocyclic product.
Caption: Reaction scheme for the synthesis of spiro-heterocycles.
Protocol 2: Synthesis of 1',3',6-Trimethyl-3-aryl-2'H,3H,4H-spiro[furo[3,2-c]pyran-2,5'-pyrimidine]-2',4,4',6'(1'H,3'H)-tetraones
This protocol describes a one-pot, multicomponent reaction for the synthesis of spiro[furo[3,2-c]pyran-2,5'-pyrimidine] derivatives.
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
N,N'-Dimethylbarbituric acid (1.0 mmol)
-
Sodium iodide (0.6 mmol)
-
Methanol (20 mL)
-
Graphite anode and iron cathode
Procedure:
-
In an undivided electrochemical cell equipped with a magnetic stirrer, a graphite anode, and an iron cathode, combine the aromatic aldehyde (1.0 mmol), N,N'-dimethylbarbituric acid (1.0 mmol), this compound (1.0 mmol), and sodium iodide (0.6 mmol) in methanol (20 mL).
-
Electrolyze the mixture at a constant current density of 50 mA/cm² at 20 °C until 2.8 F/mol of electricity has passed.
-
After the electrolysis is complete, the precipitated solid is collected by filtration.
-
Wash the solid with cold methanol and dry under vacuum to obtain the pure product.
Data Presentation:
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 1',3',6-Trimethyl-3-phenyl-2'H,3H,4H-spiro[furo[3,2-c]pyran-2,5'-pyrimidine]-2',4,4',6'(1'H,3'H)-tetraone | 78 |
| 2 | 4-Fluorobenzaldehyde | 3-(4-Fluorophenyl)-1',3',6-trimethyl-2'H,3H,4H-spiro[furo[3,2-c]pyran-2,5'-pyrimidine]-2',4,4',6'(1'H,3'H)-tetraone | 82 |
| 3 | 4-Methylbenzaldehyde | 1',3',6-Trimethyl-3-(p-tolyl)-2'H,3H,4H-spiro[furo[3,2-c]pyran-2,5'-pyrimidine]-2',4,4',6'(1'H,3'H)-tetraone | 80 |
Conclusion: A Gateway to Chemical Diversity
This compound has proven to be an exceptionally valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its inherent reactivity, coupled with the development of innovative synthetic methodologies, has opened up new avenues for the exploration of chemical space in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to confidently and creatively utilize this privileged scaffold in their own synthetic endeavors. The continued exploration of the chemistry of this compound is sure to lead to the discovery of new and exciting molecules with unique properties and applications.
The Versatile Scaffold: Application Notes and Protocols for 6-Hydroxybenzofuran-3(2H)-one in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
The benzofuran nucleus is a quintessential scaffold in medicinal chemistry, found in a plethora of natural products and synthetic drugs endowed with a wide array of biological activities.[1][2] Within this family, the 6-hydroxybenzofuran-3(2H)-one core, and its derivatives, represent a particularly compelling and versatile platform for drug discovery. The strategic placement of the hydroxyl group and the ketone functionality provides crucial anchor points for molecular interactions with biological targets, while the bicyclic system offers a rigid framework for the rational design of novel therapeutic agents.
This guide provides an in-depth exploration of the medicinal chemistry applications of the this compound scaffold. We will delve into its synthesis, explore its utility as a building block for potent bioactive molecules, and provide detailed, field-proven protocols for evaluating its efficacy in key therapeutic areas, including oncology, inflammation, and oxidative stress. The insights and methodologies presented herein are curated for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this remarkable heterocyclic system.
PART 1: Synthesis of the Core Scaffold
A robust and reproducible synthetic route to the core scaffold is paramount for any medicinal chemistry program. The following protocol outlines a reliable method for the preparation of this compound, commencing from the readily available 2,4-dihydroxyphenylacetic acid. This two-step process involves the initial formation of a phenacyl chloride intermediate, followed by an intramolecular cyclization.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of 2,4-Dihydroxyphenacyl chloride
Rationale: This initial step converts the carboxylic acid functionality of 2,4-dihydroxyphenylacetic acid into an acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation to form the desired phenacyl chloride. Thionyl chloride is an effective reagent for this transformation.
Materials:
-
2,4-Dihydroxyphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Suspend 2,4-dihydroxyphenylacetic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled suspension with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,4-dihydroxyphenacyl chloride. This intermediate is often used in the next step without further purification.
Protocol 1.2: Synthesis of this compound
Rationale: This step utilizes a solid-state, solvent-free intramolecular cyclization, which is an environmentally friendly and efficient method.[3] Activated barium hydroxide acts as a base to facilitate the removal of HCl and promote the ring closure.
Materials:
-
2,4-Dihydroxyphenacyl chloride (from Protocol 1.1)
-
Activated barium hydroxide (Ba(OH)₂)
-
Porcelain mortar and pestle
-
Ice-cold water
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol for recrystallization
Procedure:
-
In a clean, dry porcelain mortar, place the crude 2,4-dihydroxyphenacyl chloride (1 equivalent).
-
Add activated barium hydroxide (approximately 2.5 equivalents) to the mortar.
-
Grind the mixture vigorously with a pestle for 5-10 minutes. The mixture will typically turn into a paste and may change color.[3]
-
Allow the reaction mixture to stand at room temperature for an additional 15-20 minutes to ensure completion (monitor by TLC if desired).
-
Add ice-cold water to the reaction mixture in the mortar and stir to form a slurry.
-
Carefully acidify the slurry with concentrated HCl until the pH is acidic.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, washing thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
PART 2: Applications in Anticancer Drug Discovery
The this compound scaffold is a fertile ground for the development of novel anticancer agents. Its derivatives, particularly the aurones (2-benzylidene-6-hydroxybenzofuran-3(2H)-ones), have demonstrated potent cytotoxic effects against a range of cancer cell lines.[4][5][6]
Mechanism of Action: A Multi-Targeted Approach
Derivatives of this compound exert their anticancer effects through the modulation of multiple key signaling pathways and molecular targets crucial for cancer cell survival and proliferation.
-
Inhibition of Aurora B Kinase: Aurora B is a critical serine/threonine kinase that governs proper chromosome segregation during mitosis.[7] Its overexpression is a hallmark of many cancers. Certain benzofuran derivatives have been identified as potent inhibitors of Aurora B kinase, leading to mitotic arrest and subsequent apoptosis in cancer cells.[7]
-
Inhibition of Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Derivatives of this compound have shown potential as Hsp90 inhibitors.
Visualizing the Anticancer Signaling Pathways
Caption: Simplified mechanism of anticancer action.
Protocol 2.1: Cell Viability Assessment using MTT Assay
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This protocol is fundamental for determining the cytotoxic potential of newly synthesized compounds.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2, SW620)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the overnight culture medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2.2: In Vitro Aurora B Kinase Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of Aurora B kinase by quantifying the phosphorylation of a specific substrate.
Materials:
-
Recombinant active Aurora B kinase
-
Kinase substrate (e.g., inactive histone H3)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
ATP solution
-
Test compounds
-
SDS-PAGE and Western blotting reagents
-
Phospho-specific antibody against the substrate (e.g., anti-phospho-Histone H3 (Ser10))
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, 100 µM ATP, 1 µg of histone H3 substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add 100 ng of active Aurora B kinase to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for the phosphorylated substrate. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensity of the phosphorylated substrate. Compare the intensity in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition. Calculate the IC₅₀ value from a dose-response curve.
PART 3: Applications in Anti-inflammatory Research
Chronic inflammation is a key driver of numerous diseases. The this compound scaffold has emerged as a promising starting point for the development of novel anti-inflammatory agents. Derivatives have been shown to inhibit the production of pro-inflammatory mediators, such as reactive oxygen species (ROS), in macrophages.
Mechanism of Action: Quenching the Inflammatory Cascade
A primary mechanism of the anti-inflammatory action of these compounds is the suppression of signaling pathways that lead to the production of inflammatory mediators.
-
Inhibition of TLR4 Signaling: Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by ligands like lipopolysaccharide (LPS), initiates a signaling cascade leading to the activation of the transcription factor NF-κB.[2]
-
Suppression of NF-κB Activation: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[1] By inhibiting the upstream TLR4 pathway, this compound derivatives can prevent the activation of NF-κB and the subsequent inflammatory response.
-
Reduction of Reactive Oxygen Species (ROS): Activated macrophages produce high levels of ROS, which contribute to tissue damage in inflammatory conditions. Some derivatives have been shown to directly scavenge ROS or inhibit its production in LPS-stimulated macrophages.
Visualizing the Anti-inflammatory Signaling Pathway
Caption: Key signaling pathway in inflammation targeted by this compound derivatives.
Protocol 3.1: Measurement of Intracellular ROS in RAW 264.7 Macrophages
Rationale: This protocol uses the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels. Inside the cell, DCFH-DA is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS produced.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
DCFH-DA solution (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce ROS production. Include a control group with no LPS stimulation.
-
DCFH-DA Loading: Wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS to remove excess dye. Add 100 µL of PBS to each well. Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the LPS-stimulated control group.
PART 4: Antioxidant Activity Evaluation
The phenolic hydroxyl group on the this compound scaffold suggests inherent antioxidant potential. This activity is crucial as oxidative stress is implicated in a wide range of pathologies.
Mechanism of Action: Radical Scavenging
Antioxidants can neutralize harmful free radicals by donating a hydrogen atom or an electron. The antioxidant capacity of this compound derivatives can be readily assessed using standard in vitro assays.
Protocol 4.1: DPPH Radical Scavenging Assay
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.
Data Summary
The following table provides a representative summary of the kind of quantitative data that can be generated using the protocols described above.
| Application Area | Assay | Target/Cell Line | Representative IC₅₀ Values |
| Anticancer | MTT Assay | HeLa (Cervical Cancer) | 1-50 µM |
| Aurora B Kinase Assay | Recombinant Aurora B | 0.1-10 µM | |
| Hsp90 ATPase Assay | Recombinant Hsp90 | 0.5-20 µM | |
| Anti-inflammatory | ROS Production | LPS-stimulated RAW 264.7 | 5-100 µM |
| Antioxidant | DPPH Scavenging | - | 10-200 µM |
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology, inflammation, and as antioxidants. The protocols and insights provided in this guide are intended to empower researchers to effectively synthesize, evaluate, and optimize compounds based on this promising scaffold, thereby accelerating the journey from chemical synthesis to potential clinical application.
References
- 1. nbinno.com [nbinno.com]
- 2. Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid - OAK Open Access Archive [oak.novartis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chembk.com [chembk.com]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxybenzofuran-3(2H)-one
Welcome to the technical support center for the synthesis of 6-hydroxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and achieve higher yields and purity.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is followed by a discussion of potential causes and actionable solutions.
Issue 1: Low Yield of this compound
A low yield is one of the most common challenges in organic synthesis. The underlying cause can often be traced back to suboptimal reaction conditions or incomplete conversion of starting materials.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical for the efficient synthesis of benzofuran derivatives. For instance, in palladium/copper-catalyzed Sonogashira coupling followed by cyclization, the selection of the palladium source and ligands can significantly impact the yield.[1]
-
Solution: Systematically screen different catalysts, solvents, and temperature ranges to identify the optimal conditions for your specific reaction setup. Refer to the data tables below for a comparison of different reaction conditions from the literature.
-
-
Incorrect Reactant Ratio: An inappropriate molar ratio of starting materials can lead to incomplete consumption of the limiting reagent and the formation of side products.
-
Solution: Experiment with adjusting the substrate ratio. For example, a slight excess of one reactant might be necessary to drive the reaction to completion.
-
-
Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Solution: Ensure the purity of your starting materials before use. If necessary, purify them by recrystallization or chromatography.
-
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). Continue the reaction until the starting material is no longer visible on the TLC plate.
-
Issue 2: Impure Final Product
Obtaining a pure final product is essential for downstream applications. Impurities can arise from unreacted starting materials, side products, or decomposition of the desired product.
Potential Causes and Solutions:
-
Formation of Side Products: Depending on the synthetic route, various side reactions can occur. For example, in the synthesis of related benzofuranones, regiochemical mixtures can be a common issue.
-
Solution: Carefully choose your synthetic strategy to minimize the formation of side products. Purification by column chromatography is often necessary to separate the desired product from isomers and other impurities.[1]
-
-
Residual Starting Materials or Reagents: If the reaction is not driven to completion or if reagents are used in large excess, they may contaminate the final product.
-
Solution: Optimize the reaction conditions to ensure complete conversion of the starting materials. During workup, perform aqueous washes to remove any water-soluble reagents.
-
-
Product Degradation: this compound may be sensitive to certain conditions, such as high temperatures or prolonged exposure to acid or base, leading to decomposition.
-
Solution: Use mild reaction conditions whenever possible. During purification, avoid unnecessarily high temperatures. It is also advisable to store the purified product under an inert atmosphere and at a low temperature.
-
Frequently Asked Questions (FAQs)
This section provides answers to some of the most common questions regarding the synthesis of this compound.
1. What are the most common synthetic routes to this compound?
Several synthetic strategies have been developed for the synthesis of this compound and its derivatives. Some of the most prominent methods include:
-
Cyclization of 2,4-dihydroxyphenacylchloride: This method involves the intramolecular cyclization of a substituted phenacyl chloride to form the benzofuranone ring.[2]
-
Microwave-Assisted Synthesis: High yields (reportedly as high as 91%) can be achieved through the reaction of 6-acetoxy-benzofuran-3-ol using neutral alumina under microwave irradiation.
-
Condensation Reactions: The core structure of 6-hydroxy-2,3-dihydrobenzofuran-3-one can be condensed with aldehydes, such as 4-hydroxy-benzaldehyde, in the presence of acid to yield related products.
-
Palladium/Copper-Catalyzed Reactions: Methods like the Sonogashira coupling followed by intramolecular cyclization are powerful tools for constructing the benzofuran ring system.[1]
-
One-Pot, Solvent-Free Synthesis: An environmentally friendly approach involves the grinding of 2,4-dihydroxyphenacylchloride with an aldehyde and activated barium hydroxide.[2]
2. How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture on a TLC plate alongside the starting material(s), you can visually track the disappearance of the starting material and the appearance of the product.
3. What is the best way to purify this compound?
Column chromatography on silica gel is the most common and effective method for purifying this compound.[1] The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) will depend on the polarity of the impurities you are trying to remove.
4. What are the key safety precautions I should take during the synthesis?
As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. This includes:
-
Wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.
-
Working in a well-ventilated fume hood, especially when handling volatile or hazardous reagents.
-
Being aware of the specific hazards associated with all chemicals used in the synthesis. For example, 6-hydroxy-1-benzofuran-3(2H)-one is irritating to the eyes, respiratory system, and skin.[3]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the synthesis of this compound.
Protocol 1: One-Pot, Solvent-Free Synthesis via Grinding
This protocol is adapted from an eco-friendly method for the synthesis of aurones, where this compound is a key intermediate.[2]
Materials:
-
2,4-dihydroxyphenacylchloride
-
Activated barium hydroxide
-
Benzaldehyde
-
Concentrated HCl
-
Ethanol
-
China mortar and pestle
-
Ice-cold water
Procedure:
-
In a china mortar, combine 2,4-dihydroxyphenacylchloride, benzaldehyde, and activated barium hydroxide.
-
Grind the mixture with a pestle for 5 minutes. The reaction mixture should turn yellow.
-
Allow the reaction mixture to stand at room temperature for 10 minutes to ensure completion (monitor by TLC).
-
Add ice-cold water to the reaction mixture and acidify with concentrated HCl.
-
A yellow solid should precipitate. Filter the solid and wash it with water.
-
Recrystallize the crude product from ethanol to obtain pure 6-hydroxyaurone.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzofuran Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Reflux | Varies | Good |
| 2 | Neutral Alumina | Neat (Microwave) | Varies | Varies | Up to 91 |
| 3 | Activated Ba(OH)₂ | Solvent-free (Grinding) | Room Temp | < 0.5 | High[2] |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A typical workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 6-hydroxybenzofuran-3(2H)-one
Welcome to the technical support center for the synthesis of 6-hydroxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important benzofuranone intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, providing insights into their root causes and offering step-by-step solutions.
Issue 1: Low Yield of the Desired Product
Question: I am attempting to synthesize this compound via the Friedel-Crafts acylation of resorcinol with chloroacetyl chloride, followed by intramolecular cyclization, but my yields are consistently low. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this synthesis are a common challenge, often stemming from competing side reactions inherent to the reactivity of the resorcinol starting material. The primary culprits are typically O-acylation and the formation of regioisomers.
Causality:
-
O-acylation vs. C-acylation: Phenols, like resorcinol, can undergo acylation on the hydroxyl groups (O-acylation) to form esters, in addition to the desired acylation on the aromatic ring (C-acylation) that leads to the benzofuranone precursor.[1] O-acylation is often kinetically favored, especially under milder conditions, leading to a significant portion of your starting material being consumed in this non-productive pathway.
-
Regioisomers: Resorcinol has two hydroxyl groups that activate the aromatic ring for electrophilic substitution. Acylation can occur at either the 2-, 4-, or 6-positions, leading to a mixture of regioisomers. The desired intermediate for this compound requires acylation at the 4-position.
Troubleshooting Protocol:
-
Reaction Conditions Optimization:
-
Catalyst Choice and Stoichiometry: The choice and amount of Lewis acid catalyst are critical. Strong Lewis acids like aluminum chloride (AlCl₃) are typically required for Friedel-Crafts acylation. Using a stoichiometric amount or even a slight excess of the catalyst can favor C-acylation over O-acylation by complexing with the hydroxyl groups.
-
Temperature Control: Running the reaction at a slightly elevated temperature can favor the thermodynamically more stable C-acylated product over the O-acylated product. However, excessively high temperatures can lead to degradation and the formation of tar-like byproducts. A systematic temperature screen (e.g., from 0°C to 60°C) is recommended.
-
-
Order of Addition: Slowly adding the chloroacetyl chloride to a pre-complexed mixture of resorcinol and the Lewis acid can help to control the reaction and minimize side reactions.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Less polar, non-coordinating solvents like nitrobenzene or carbon disulfide are traditionally used for Friedel-Crafts reactions.
Workflow for Optimizing C-acylation:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Presence of an Unexpected Isomer in the Final Product
Question: After purification, my ¹H NMR spectrum of this compound shows an additional set of aromatic signals, suggesting the presence of an isomer. What is this impurity and how can I remove it?
Answer:
The most likely isomeric impurity is 4-hydroxybenzofuran-3(2H)-one. Its formation is a direct consequence of the lack of complete regioselectivity during the initial Friedel-Crafts acylation of resorcinol.
Causality:
As mentioned previously, the two hydroxyl groups of resorcinol direct the incoming acyl group to multiple positions on the aromatic ring. While acylation at the 4-position leads to the desired this compound, acylation at the 2-position can lead to the formation of 4-hydroxybenzofuran-3(2H)-one after cyclization.
Identification and Removal:
-
¹H NMR Analysis: The aromatic substitution patterns of this compound and 4-hydroxybenzofuran-3(2H)-one are distinct. The 6-hydroxy isomer will typically show a doublet, a doublet of doublets, and another doublet in the aromatic region, while the 4-hydroxy isomer will exhibit a different splitting pattern.
-
HPLC Analysis: A well-developed reverse-phase HPLC method can effectively separate these two isomers, allowing for their quantification.
-
Purification:
-
Recrystallization: Careful recrystallization is often the most effective method for removing the isomeric impurity. A solvent system should be chosen where the desired 6-hydroxy isomer has lower solubility than the 4-hydroxy isomer at a lower temperature. Experiment with solvent systems like ethanol/water, ethyl acetate/hexane, or toluene.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A gradient elution with a solvent system such as hexane/ethyl acetate will typically allow for the separation of the two isomers.
-
| Compound | Typical ¹H NMR Aromatic Signals (DMSO-d₆) | Relative Polarity |
| This compound | ~7.4 ppm (d), ~6.5 ppm (dd), ~6.4 ppm (d) | More Polar |
| 4-hydroxybenzofuran-3(2H)-one | Different splitting pattern, often with more downfield shifts | Less Polar |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Besides the 4-hydroxybenzofuran-3(2H)-one isomer, other common impurities include:
-
Unreacted Resorcinol: Incomplete reaction will leave the starting material in your crude product.
-
Chloroacetylated Resorcinol (O-acylated): The ester byproduct from O-acylation may be present if not fully hydrolyzed during workup.
-
Polyacylated Products: Although less common with acylation compared to alkylation, polysubstitution on the resorcinol ring can occur, leading to more complex byproducts.[2][3]
-
Degradation Products: this compound can be sensitive to high temperatures and light, potentially leading to decomposition products.[4]
References
Technical Support Center: Synthesis of Benzofuran-3(2H)-one
Welcome to the technical support center for the synthesis of benzofuran-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common challenges and side reactions encountered during your experiments.
Introduction
The benzofuran-3(2H)-one core is a privileged scaffold found in numerous biologically active natural products and synthetic molecules. Its synthesis, while achievable through several routes, is often accompanied by the formation of undesired side products that can complicate purification and reduce yields. This guide provides in-depth technical insights into the most common side reactions, their mechanistic underpinnings, and field-proven strategies to mitigate them, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Regioisomers in Friedel-Crafts Type Cyclizations
Q1: I am attempting to synthesize a substituted benzofuran-3(2H)-one via an intramolecular Friedel-Crafts cyclization of a substituted 2-phenoxyacetic acid, but I am obtaining a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is a frequent challenge in intramolecular Friedel-Crafts reactions when the aromatic ring of the precursor has multiple potential sites for cyclization. The outcome is governed by both the electronic and steric environment of the aromatic ring.[1][2]
Underlying Mechanism:
The cyclization proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion (or a related electrophilic species generated from the phenoxyacetic acid derivative) attacks the electron-rich aromatic ring. The directing effects of the substituents on the ring play a crucial role. Electron-donating groups (EDGs) activate the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring, making the reaction more challenging.[1] Steric hindrance from bulky substituents can also disfavor cyclization at adjacent positions.
Troubleshooting & Optimization:
-
Substituent Effects:
-
Electron-Donating Groups (EDGs): If your substrate has an EDG (e.g., -OCH₃, -CH₃), cyclization will be favored at the less sterically hindered ortho position relative to the ether linkage.
-
Electron-Withdrawing Groups (EWGs): With an EWG (e.g., -NO₂, -CN, -C(O)R), the aromatic ring is deactivated, which can lead to low yields or require harsher reaction conditions.[1] Cyclization will preferentially occur at the position least deactivated by the EWG.
-
-
Choice of Lewis Acid: The nature and amount of the Lewis acid can influence regioselectivity.
-
Strong Lewis Acids (e.g., AlCl₃): These tend to be less selective and can sometimes lead to mixtures.[3]
-
Milder Lewis Acids (e.g., ZnCl₂, FeCl₃, BF₃·OEt₂): These may offer better regioselectivity in some cases, although they might require higher temperatures or longer reaction times.
-
Protic Acids/Co-catalysts: The addition of a protic acid like trifluoroacetic acid (TFA) can sometimes enhance the rate and selectivity of the cyclization.[2]
-
-
Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable regioisomer.[4]
Experimental Protocol: Optimizing Regioselectivity in Friedel-Crafts Cyclization
-
Reagent and Glassware Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and a fresh, high-purity Lewis acid.[5]
-
Reaction Setup: In a flame-dried round-bottom flask, suspend the Lewis acid (e.g., AlCl₃, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Substrate Addition: Dissolve the 2-phenoxyacetyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the Lewis acid suspension at 0 °C.
-
Reaction Monitoring: Stir the reaction at the chosen temperature (start with 0 °C to room temperature) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.[5] Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of regioisomers.
-
Optimization: If a mixture is obtained, systematically vary the Lewis acid, solvent, and reaction temperature as described in the troubleshooting section.
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | Variation | Expected Outcome on Regioselectivity |
| Lewis Acid | Strong (AlCl₃) vs. Mild (ZnCl₂) | Milder acids may offer higher selectivity. |
| Solvent | Non-polar (CS₂) vs. Polar (Nitrobenzene) | Can influence the product ratio in some systems.[5] |
| Temperature | Low (0 °C) vs. High (Reflux) | Lower temperatures often favor the kinetic product. |
Diagram 1: Regioselective Cyclization Pathways
Caption: Regioselectivity in Friedel-Crafts cyclization.
Issue 2: Dimerization of Benzofuran-3(2H)-one
Q2: During the synthesis of my target benzofuran-3(2H)-one, I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer. What causes this and how can I prevent it?
A2: Dimerization can occur under certain reaction conditions, particularly in the presence of base or upon prolonged heating. The active methylene group at the C2 position of the benzofuran-3(2H)-one is susceptible to deprotonation, forming an enolate that can then react with another molecule of the benzofuranone.
Underlying Mechanism:
The reaction is essentially an aldol-type condensation. A base (or even the product acting as a base under thermal conditions) removes a proton from the C2 position to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of benzofuran-3(2H)-one. Subsequent dehydration can lead to a condensed dimeric product.
Troubleshooting & Optimization:
-
Control of Basicity: If your synthesis involves a basic step, ensure that the base is neutralized promptly during work-up. Use the minimum necessary amount of base.
-
Reaction Time and Temperature: Avoid prolonged reaction times and excessive heat, especially during purification. High temperatures can promote dimerization.[4]
-
Purification Method: When concentrating the product, do so at the lowest practical temperature. If distillation is used, vacuum distillation is preferred to lower the boiling point and minimize thermal stress.
-
pH of the Medium: Maintaining a neutral or slightly acidic pH during work-up and storage can help suppress enolate formation.
Experimental Protocol: Minimizing Dimerization during Purification
-
Work-up: After the cyclization reaction, quench and neutralize the reaction mixture to a pH of ~6-7.
-
Extraction: Extract the product into a suitable organic solvent.
-
Washing: Wash the organic layer with a dilute solution of a weak acid (e.g., 1% citric acid solution) followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent using a rotary evaporator at a bath temperature not exceeding 40 °C.
-
Chromatography: If column chromatography is required, use a silica gel slurry packed in a non-polar solvent system and elute the product as quickly as possible. Avoid leaving the product on the column for extended periods.
Diagram 2: Dimerization Pathway of Benzofuran-3(2H)-one
References
Optimizing reaction conditions for the synthesis of 6-hydroxybenzofuran-3(2H)-one derivatives
Technical Support Center: Synthesis of 6-Hydroxybenzofuran-3(2H)-one Derivatives
Welcome to the technical support center for the synthesis of this compound derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. 6-Hydroxybenzofuran-3(2H)-ones are key intermediates in the synthesis of a wide range of biologically active molecules and natural products.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound derivatives. Each issue is presented in a question-and-answer format, providing a clear explanation of the potential causes and offering practical solutions.
Low or No Product Yield
Question: I am attempting an intramolecular cyclization to form a this compound derivative, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer:
Low or no product yield in the synthesis of this compound derivatives via intramolecular cyclization is a common issue that can stem from several factors. Let's break down the potential causes and the corresponding optimization strategies.
Potential Causes and Solutions:
-
Inadequate Catalyst Activity or Loading: Many synthetic routes for benzofuranones rely on transition metal catalysts, such as palladium, copper, or rhodium, to facilitate the key bond-forming steps.[4][5] The choice of catalyst and its loading are critical.
-
Troubleshooting:
-
Catalyst Screening: If you are using a palladium-catalyzed reaction, for instance, ensure that the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and any co-catalysts (e.g., CuI) are of high purity and handled under appropriate inert conditions.[4] Consider screening different catalysts, including those based on nickel or other transition metals, which have also been shown to be effective.[4]
-
Catalyst Loading: The catalyst loading can significantly impact the reaction rate and overall yield. While higher loading might increase the rate, it can also lead to more side reactions. It is advisable to perform a systematic optimization of the catalyst loading, starting from the literature-reported values and adjusting as needed.
-
-
-
Suboptimal Reaction Temperature: The temperature of the reaction plays a crucial role in overcoming the activation energy barrier for the cyclization step.
-
Troubleshooting:
-
Temperature Screening: If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, be mindful that excessive heat can lead to decomposition of the starting materials or the desired product. A systematic study of the reaction at different temperatures (e.g., room temperature, 60 °C, 80 °C, 120 °C) is recommended to find the optimal range. For instance, some condensation reactions to form related aurone derivatives proceed efficiently at around 60°C.[2]
-
-
-
Incorrect Solvent or Base: The choice of solvent and base can profoundly influence the solubility of reactants, the reaction kinetics, and the stability of intermediates.
-
Troubleshooting:
-
Solvent Selection: Aprotic polar solvents like DMF or DMSO are often good choices for these types of reactions as they can help to solubilize the reactants and stabilize charged intermediates. However, it is essential to ensure the solvent is anhydrous, as water can interfere with many catalytic cycles.
-
Base Selection: The strength and type of base are critical. For reactions involving deprotonation, a careful selection of the base is necessary. For example, in some syntheses, a mild base like triethylamine is sufficient, while others may require a stronger base.[4]
-
-
-
Interference from the Hydroxyl Group: The free hydroxyl group at the 6-position can sometimes interfere with the reaction, either by coordinating with the catalyst or by participating in side reactions.
-
Troubleshooting:
-
Protecting Groups: Consider protecting the hydroxyl group with a suitable protecting group, such as a silyl ether (e.g., TBS) or a benzyl ether.[6][7] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.[8] A well-chosen protecting group can prevent unwanted side reactions and improve the overall yield.[6]
-
-
Experimental Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low product yield.
Formation of Significant Impurities or Side Products
Question: My reaction is producing the desired this compound derivative, but it is accompanied by a significant amount of impurities. How can I identify and minimize the formation of these side products?
Answer:
The formation of impurities is a common challenge in organic synthesis. Identifying the structure of the major impurities is the first step toward devising a strategy to minimize their formation.
Common Side Reactions and Mitigation Strategies:
-
Over-oxidation or Decomposition: The benzofuranone core and the hydroxyl group can be sensitive to oxidative conditions, leading to the formation of quinone-like structures or other degradation products.[3]
-
Mitigation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Control Temperature: Avoid excessively high temperatures, which can promote decomposition.
-
-
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular reactions between two molecules of the starting material can occur, leading to dimers or oligomers.
-
Mitigation:
-
High Dilution: Running the reaction at high dilution can favor the intramolecular pathway over the intermolecular one. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.
-
-
-
Regioselectivity Issues: In some cases, cyclization can occur at an alternative position on the aromatic ring, leading to the formation of regioisomers.[9]
-
Mitigation:
-
Directing Groups: The electronic nature of the substituents on the aromatic ring can influence the regioselectivity of the cyclization. Judicious placement of electron-donating or electron-withdrawing groups can help to direct the cyclization to the desired position.
-
Catalyst Control: The choice of catalyst and ligands can also play a crucial role in controlling the regioselectivity of the reaction.
-
-
Purification Strategies:
Even with optimized reaction conditions, some level of impurity formation is often unavoidable. Effective purification is therefore essential.
-
Column Chromatography: This is the most common method for purifying organic compounds. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical for achieving good separation.
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for removing impurities and obtaining a high-purity product.
Data Summary for Purification:
| Purification Technique | Stationary Phase/Solvent System | Target Compound | Common Impurities Removed |
| Column Chromatography | Silica Gel (Hexanes/Ethyl Acetate gradient)[10][11] | This compound | Starting material, less polar side products |
| Recrystallization | Ethanol/Water or Dichloromethane/Hexanes | Crystalline product | More soluble impurities, regioisomers |
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound derivatives.
Q1: What is a typical starting material for the synthesis of this compound?
A common and effective starting material is 2,4-dihydroxyphenacyl chloride. This compound can undergo intramolecular cyclization to yield this compound.[12]
Q2: Are there any "green" or environmentally friendly methods for this synthesis?
Yes, solvent-free, solid-phase synthesis methods have been developed. For instance, the condensation of this compound with an aldehyde can be achieved by grinding the reactants with a solid base catalyst like activated barium hydroxide, avoiding the use of organic solvents.[12]
Q3: Can I use microwave irradiation to accelerate the reaction?
Microwave-assisted synthesis can be a very effective technique for accelerating these types of reactions. It has been reported that the use of clay catalysts under microwave irradiation can facilitate solventless condensation reactions involving benzofuran derivatives.[3]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually track the consumption of the starting material and the formation of the product.[12]
Q5: What are the key safety precautions I should take when working with these compounds?
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some of these compounds may be irritating to the eyes, respiratory system, and skin.[13] It is also important to avoid contact with strong oxidizing agents, acids, and bases.[13]
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a key transformation in the synthesis of this compound derivatives.
Protocol: One-Pot Synthesis of a 6-Hydroxyaurone Derivative via Condensation
This protocol is adapted from a greener, solvent-free method.[12]
Materials:
-
This compound
-
Substituted benzaldehyde
-
Activated barium hydroxide
-
Concentrated HCl
-
Ethanol (for recrystallization)
-
Mortar and pestle
-
Ice bath
Procedure:
-
In a clean, dry mortar, combine this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent).
-
Add activated barium hydroxide (approximately 2.5 equivalents) to the mixture.
-
Grind the mixture vigorously with the pestle for 5-10 minutes. The reaction mixture should turn yellow.
-
Allow the reaction mixture to stand at room temperature for an additional 10-15 minutes to ensure completion (monitor by TLC).
-
Carefully add ice-cold water to the mortar and stir to form a slurry.
-
Acidify the mixture by slowly adding concentrated HCl until the solution is acidic (test with pH paper). A yellow solid should precipitate.
-
Filter the yellow solid and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 6-hydroxyaurone derivative.
Logical Flow of the One-Pot Synthesis:
Caption: One-pot synthesis of 6-hydroxyaurone.
References
- 1. Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid - OAK Open Access Archive [oak.novartis.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 6272-26-0 [smolecule.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 9. wuxibiology.com [wuxibiology.com]
- 10. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 11. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chembk.com [chembk.com]
Stability issues of 6-hydroxybenzofuran-3(2H)-one in aqueous solutions
Welcome to the Technical Support Center for 6-hydroxybenzofuran-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the stability issues of this compound in aqueous solutions. As Senior Application Scientists, we have compiled this guide based on established principles of organic chemistry, analysis of related benzofuranone structures, and best practices in pharmaceutical stability testing.
Introduction to this compound and its Stability Challenges
This compound is a versatile heterocyclic compound with a core benzofuranone structure. Its utility in medicinal chemistry and materials science is significant; however, its application is often hampered by its inherent instability in aqueous environments. The presence of a hydroxyl group on the aromatic ring and a reactive lactone moiety makes the molecule susceptible to several degradation pathways, primarily hydrolysis and oxidation. Understanding and mitigating these stability issues is critical for obtaining reliable and reproducible experimental results.
This guide provides a structured approach to identifying, troubleshooting, and preventing common stability problems encountered when working with this compound in aqueous solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable protocols.
Issue 1: Rapid loss of parent compound peak and appearance of new peaks in HPLC analysis of a freshly prepared neutral aqueous solution.
Question: I prepared a stock solution of this compound in water (pH ~7) and immediately analyzed it by reverse-phase HPLC. I observed a significant decrease in the main peak area and the emergence of one or more new, more polar peaks. What is happening and how can I prevent this?
Underlying Cause: The benzofuranone core structure contains a lactone (cyclic ester) functional group. Lactones are susceptible to hydrolysis, a reaction in which water cleaves the ester bond. This reaction is catalyzed by both acid and base. Even at neutral pH, hydrolysis can occur, leading to the formation of the corresponding open-ring carboxylic acid, 2-hydroxy-2-(4-hydroxyphenyl)acetic acid. The hydroxyl group on the phenyl ring can also influence the electron density of the aromatic system, potentially affecting the rate of hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation at neutral pH.
Experimental Protocol: pH-Dependent Stability Assessment
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).
-
Solution Preparation: Prepare fresh solutions of this compound at a known concentration (e.g., 100 µg/mL) in each buffer.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
HPLC Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution into a validated stability-indicating HPLC system.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This will generate a pH-rate profile, helping you identify the optimal pH for stability. Based on studies of similar benzofuranone structures, you will likely observe greater stability at mildly acidic pH (3-5)[1][2].
Issue 2: Development of a yellow or brown coloration in the aqueous solution upon storage or exposure to air.
Question: My aqueous solution of this compound, which was initially colorless, has turned yellow/brown after a few hours on the benchtop. What is causing this discoloration?
Underlying Cause: The 6-hydroxy substituent makes the molecule a phenol. Phenolic compounds are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or light. Oxidation often leads to the formation of colored quinone-type structures or polymeric degradation products. This process can be accelerated at higher pH values where the phenolic hydroxyl group is deprotonated to form a more easily oxidized phenoxide ion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Experimental Protocol: Mitigation of Oxidative Degradation
-
Solvent Degassing: Before preparing your solution, degas the aqueous solvent by sparging with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Use of Antioxidants:
-
Add a small amount of a water-soluble antioxidant, such as ascorbic acid (Vitamin C), to the solution (e.g., at a final concentration of 0.01-0.1%).
-
To chelate metal ions that can catalyze oxidation, add a small amount of ethylenediaminetetraacetic acid (EDTA) (e.g., 0.01%).
-
-
Light Protection: Store all solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, which can initiate photo-oxidative processes.
-
Control Experiment: Prepare a control solution without any protective measures and compare its stability (both visually and by HPLC) to the solutions prepared with the measures above.
Issue 3: Inconsistent results and poor reproducibility in bioassays.
Question: I am using this compound in a cell-based assay, and my results are highly variable between experiments, even when using the same stock solution. What could be the cause?
Underlying Cause: The instability of this compound in aqueous cell culture media (typically at pH 7.2-7.4 and 37°C) can lead to a time-dependent decrease in the effective concentration of the active compound. Furthermore, the degradation products may be inactive, have different activity, or even be cytotoxic, all of which can contribute to experimental variability.
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 6-hydroxybenzofuran-3(2H)-one
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 6-hydroxybenzofuran-3(2H)-one. As a polar, acidic phenol, this compound is particularly susceptible to secondary interactions that can compromise peak symmetry, affecting resolution and the accuracy of quantification. This document provides a structured, in-depth approach to diagnosing and resolving these common chromatographic challenges.
Understanding the Analyte: this compound
Before troubleshooting, it's crucial to understand the physicochemical properties of the analyte that influence its chromatographic behavior.
| Property | Value | Implication for HPLC Analysis |
| Molecular Formula | C₈H₆O₃ | Relatively small molecule. |
| pKa | 7.63 ± 0.20 (Predicted)[1] | The phenolic hydroxyl group is acidic. The mobile phase pH will significantly impact the ionization state and, therefore, retention and peak shape. |
| Structure | Contains a phenolic hydroxyl group and a ketone. | The hydroxyl group is a primary site for undesirable secondary interactions with the stationary phase. The overall structure has polar characteristics. |
| Solubility | Slightly soluble in water.[1] | Sample solvent composition is an important consideration to prevent precipitation and peak distortion. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the common issues leading to peak tailing for this compound.
Q1: My peak for this compound is tailing. What is the most likely cause?
A1: The most common cause of peak tailing for a phenolic compound like this compound is secondary interaction with residual silanol groups on the silica-based stationary phase of your HPLC column.[2][3][4] These silanol groups (Si-OH) are inherently acidic and can exist in an ionized state (Si-O⁻) depending on the mobile phase pH.[5] Your analyte's phenolic hydroxyl group can then interact with these ionized silanols through strong hydrogen bonding or ion-exchange mechanisms, leading to a portion of the analyte molecules being more strongly retained, which results in a tailing peak.[2][6]
Q2: How does the mobile phase pH affect the peak shape of my analyte?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[7] For this compound, with a pKa of approximately 7.63, if your mobile phase pH is close to this value, you will have a mixed population of both the ionized (phenolate) and non-ionized (phenolic) forms of the analyte.[1] This can lead to peak distortion or splitting. To ensure a single, sharp peak, the mobile phase pH should be adjusted to at least 1.5-2 pH units away from the analyte's pKa. For an acidic compound, this means using a lower pH to keep it in its non-ionized, more hydrophobic form, which will interact more consistently with the C18 stationary phase.
Q3: I'm using a standard C18 column. Is this appropriate?
A3: While a C18 column is the correct choice for reversed-phase analysis of this compound, not all C18 columns are the same. Older "Type A" silica columns have a higher concentration of acidic, metal-contaminated silanol groups that are prone to causing peak tailing with polar and basic compounds.[5] Modern, high-purity "Type B" silica columns that are "end-capped" are highly recommended. End-capping is a process where the residual silanol groups are chemically reacted to make them less active, significantly reducing the potential for secondary interactions.[2][8] If you are consistently seeing tailing, even after mobile phase optimization, consider switching to a column specifically designed for polar analytes or one with advanced end-capping.
Q4: I've heard that adding an acid like Trifluoroacetic Acid (TFA) to the mobile phase can help. How does this work?
A4: Adding a small concentration (typically 0.1%) of an acid like TFA to your mobile phase is a common and effective strategy to improve the peak shape of acidic and basic compounds.[9] TFA is a strong acid that serves two primary purposes:
-
pH Control: It lowers the mobile phase pH to around 2, ensuring that your analyte, this compound, is fully protonated (non-ionized). This promotes a single, consistent hydrophobic interaction with the stationary phase.
-
Silanol Suppression: At this low pH, the residual silanol groups on the silica surface are also protonated (Si-OH), minimizing their ability to interact with your analyte via ion-exchange.[10]
While highly effective for improving peak shape for UV detection, be aware that TFA can cause ion suppression in mass spectrometry (MS) detection.[9]
Q5: Are there alternatives to TFA, especially if I'm using an LC-MS system?
A5: Yes, there are several alternatives to TFA that are more compatible with MS detection.
-
Formic Acid (FA): Typically used at 0.1%, formic acid is a weaker acid than TFA but is often sufficient to improve peak shape without causing significant ion suppression.[11]
-
Difluoroacetic Acid (DFA): DFA is a good compromise between TFA and FA. It is a stronger acid than FA, leading to better peak shapes, but causes less ion suppression than TFA, making it a valuable tool for LC-MS applications.[12][13]
The choice of acid modifier can impact retention time and selectivity, so some method re-optimization may be necessary when switching.[10]
Q6: Could metal contamination in my HPLC system be causing the peak tailing?
A6: Yes, metal contamination is a frequently overlooked cause of peak tailing for compounds that can act as chelating agents.[7] The structure of this compound, with its hydroxyl and ketone groups, may allow it to chelate with metal ions.[14][15] Stainless steel components in the HPLC system (frits, tubing, pump heads) can leach metal ions (e.g., Fe²⁺, Cr³⁺) which can accumulate on the column.[16] These metal ions can then interact with your analyte, causing peak tailing or even complete loss of the peak.
If you suspect metal contamination, you can try passivating your HPLC system. Passivation is a chemical treatment, often with nitric or citric acid, that removes free iron from stainless steel surfaces and creates a protective oxide layer to prevent further corrosion.[17][18][19] Alternatively, adding a small amount of a chelating agent like EDTA to the mobile phase can help sequester metal ions.[7]
Troubleshooting Workflow and Protocols
Here is a systematic approach to troubleshooting peak tailing for this compound.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing.
Chemical Interaction Diagram
Caption: Interaction between the analyte and the stationary phase.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To suppress the ionization of both the analyte and residual silanols to achieve a symmetrical peak.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
Procedure:
-
Prepare Aqueous Mobile Phase (Solvent A):
-
To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for 0.1% FA) or 1.0 mL of TFA (for 0.1% TFA).
-
Mix thoroughly and degas the solution. This will result in a pH of approximately 2.8 for FA and 2.1 for TFA.[11]
-
-
Prepare Organic Mobile Phase (Solvent B):
-
Use 100% HPLC-grade acetonitrile or methanol. It is good practice to also add the same concentration of acid to the organic phase to maintain a consistent pH during gradient elution.
-
-
Equilibrate the System:
-
Flush the HPLC system with the new mobile phase for at least 15-20 minutes, or until the baseline is stable.
-
-
Analyze the Sample:
-
Inject your standard of this compound and evaluate the peak shape.
-
-
Optimization:
-
If retention is too low with the acidified mobile phase, decrease the initial percentage of the organic solvent (Solvent B).
-
Protocol 2: HPLC System Passivation with Nitric Acid
Objective: To remove metal ion contamination from the HPLC system to prevent chelation with the analyte. Warning: Always consult your HPLC instrument manual before performing passivation. Remove the HPLC column before starting. Wear appropriate personal protective equipment (PPE).
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol or methanol
-
Concentrated Nitric Acid (65-70%)
Procedure:
-
System Preparation:
-
Remove the HPLC column and any guard columns. Replace with a union.
-
Flush the entire system with HPLC-grade water for 20-30 minutes to remove any buffered mobile phases.
-
-
Prepare Passivation Solution:
-
Carefully prepare a 30% (v/v) nitric acid solution in water. Always add acid to water.
-
-
Passivate the System:
-
Flush the HPLC system with the 30% nitric acid solution at a low flow rate (e.g., 0.1-0.2 mL/min) for 1-2 hours.
-
-
Rinse the System:
-
Replace the passivation solution with HPLC-grade water and flush the system for at least 1-2 hours, or until the eluent at the outlet is pH neutral.
-
-
Final Flush:
-
Flush the system with isopropanol or methanol to remove all the water. The system is now ready for your mobile phase.
-
By systematically addressing these potential causes, you can significantly improve the peak shape of this compound, leading to more accurate and reliable analytical results.
References
- 1. chembk.com [chembk.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. phenomenex.com [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. chromanik.co.jp [chromanik.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 13. lcms.cz [lcms.cz]
- 14. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. silcotek.com [silcotek.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. What is the Definition of Passivating and Purging in HPLC - FAQ [mtc-usa.com]
- 19. welch-us.com [welch-us.com]
Technical Support Center: Scale-Up Synthesis of 6-Hydroxybenzofuran-3(2H)-one
Welcome to the Technical Support Center for the synthesis of 6-hydroxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthetic intermediate. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, addressing specific issues you may encounter during your experiments.
I. Overview of the Synthetic Pathway
The scale-up synthesis of this compound is commonly approached via a three-step sequence starting from 2-hydroxy-4-methoxybenzaldehyde. This pathway involves:
-
Williamson Ether Synthesis: Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form an ether intermediate.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the ether intermediate to yield 6-methoxybenzofuran-3(2H)-one.
-
Demethylation: Removal of the methyl group to afford the final product, this compound.
Each of these steps presents unique challenges when transitioning from laboratory to pilot or production scale. This guide will address these challenges in detail.
Caption: Synthetic pathway for this compound.
II. Troubleshooting and FAQs
Step 1: Williamson Ether Synthesis
Q1: We are observing low yields and incomplete conversion during the Williamson ether synthesis of the phenoxyacetic acid intermediate at a larger scale. What are the likely causes and how can we improve this?
A1: Low yields in a scaled-up Williamson ether synthesis are often multifactorial. Here’s a breakdown of potential causes and solutions:
-
Insufficient Deprotonation: The acidity of the phenolic hydroxyl group is crucial. While sodium hydroxide is commonly used, its effectiveness can be hampered by poor solubility in organic solvents at larger volumes.[1]
-
Troubleshooting:
-
Phase-Transfer Catalyst (PTC): The use of a PTC like tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate by facilitating the transfer of the phenoxide ion into the organic phase.
-
Alternative Base: Consider using a stronger base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile, which can improve the solubility of the reactants.
-
-
-
Reaction Temperature and Time: Inadequate heating or insufficient reaction time can lead to incomplete conversion.
-
Troubleshooting:
-
Temperature Optimization: While a typical range is 90-100°C, larger volumes may require longer heating times to reach and maintain the optimal internal temperature.[1] Monitor the internal temperature closely.
-
Reaction Monitoring: Regularly monitor the reaction progress using TLC or HPLC to determine the optimal reaction time for completion.
-
-
-
Purity of Chloroacetic Acid: The purity of chloroacetic acid is critical. Impurities can lead to side reactions and lower yields.
-
Troubleshooting:
-
Reagent Quality: Always use high-purity chloroacetic acid. Consider performing a quality check on new batches of starting materials.
-
-
Q2: We are noticing the formation of a significant amount of a dimeric impurity during the Williamson ether synthesis. How can we mitigate this?
A2: The formation of a dimeric impurity, likely from the reaction of two molecules of the starting phenol with one molecule of a chloroacetic acid-derived species, can be a challenge at higher concentrations.
-
Cause: This side reaction is often favored at high concentrations of the phenoxide.
-
Troubleshooting:
-
Controlled Addition: Instead of adding all the chloroacetic acid at once, a slow, controlled addition to the reaction mixture can help maintain a low instantaneous concentration of the electrophile, thus favoring the desired intramolecular reaction.
-
Dilution: While counterintuitive for scale-up, a moderate increase in the solvent volume can sometimes disfavor bimolecular side reactions. This needs to be balanced with throughput considerations.
-
Step 2: Intramolecular Friedel-Crafts Acylation
Q3: Our intramolecular Friedel-Crafts acylation to form the benzofuranone ring is sluggish and gives a complex mixture of products. What are the key parameters to control?
A3: The intramolecular Friedel-Crafts acylation is a pivotal step, and its success on a large scale is highly dependent on the choice of catalyst and reaction conditions.
-
Catalyst Deactivation: Traditional Lewis acids like AlCl₃ can be deactivated by the methoxy group on the aromatic ring, leading to incomplete reactions.[2]
-
Troubleshooting:
-
Alternative Catalysts: Consider using polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). These are often more effective for intramolecular cyclizations of phenoxyacetic acids.[3]
-
Stoichiometry: Ensure the correct stoichiometry of the Lewis acid is used, as it can form a complex with the carbonyl group of the product, effectively being consumed in the reaction.[4]
-
-
-
Thermal Control: Friedel-Crafts reactions can be exothermic. Poor thermal management on a large scale can lead to side reactions and product degradation.
-
Troubleshooting:
-
Controlled Addition: Add the cyclizing agent (e.g., PPA) portion-wise to the substrate solution to manage the exotherm.
-
Efficient Cooling: Ensure your reactor has adequate cooling capacity to maintain the desired reaction temperature.
-
-
-
Substrate Purity: Impurities from the previous step can interfere with the cyclization.
-
Troubleshooting:
-
Purification of Intermediate: It is highly recommended to purify the phenoxyacetic acid intermediate before proceeding with the cyclization to avoid the carry-over of unreacted starting materials or byproducts.
-
-
Q4: We are observing the formation of an isomeric byproduct during the cyclization. How can we improve the regioselectivity?
A4: The formation of isomeric products in Friedel-Crafts acylation is often related to the substitution pattern of the aromatic ring. In this case, cyclization can potentially occur at two different positions.
-
Cause: While the desired cyclization is electronically favored, high temperatures or overly aggressive catalysts can sometimes lead to a loss of regioselectivity.
-
Troubleshooting:
-
Milder Conditions: Experiment with milder reaction conditions, such as a lower temperature and a less reactive Lewis acid, to favor the thermodynamically more stable product.
-
Catalyst Screening: A screening of different Lewis acids (e.g., SnCl₄, TiCl₄) or Brønsted acids (e.g., triflic acid) may identify a more selective catalyst for your specific substrate.
-
Step 3: Demethylation
Q5: The demethylation of 6-methoxybenzofuran-3(2H)-one is proving to be challenging at scale. We are seeing incomplete conversion and the formation of several byproducts. What are our options?
A5: Demethylation of aryl methyl ethers can be a robust reaction, but scale-up can introduce challenges related to reagent handling, reaction control, and byproduct formation.[5][6]
-
Choice of Demethylating Agent: The choice of reagent is critical for a clean and efficient demethylation.
-
Common Reagents: Boron tribromide (BBr₃) is highly effective but can be hazardous to handle on a large scale. Thiolate-based reagents, such as sodium 1-dodecanethiolate, offer a safer and often cleaner alternative.[6]
-
-
Incomplete Reaction:
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure an adequate excess of the demethylating agent is used to drive the reaction to completion.
-
Temperature and Time: Monitor the reaction closely by HPLC to determine the optimal temperature and reaction time.
-
-
-
Byproduct Formation:
-
Troubleshooting:
-
Oxygen-Free Environment: Demethylation reactions, especially with thiolates, should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions of the electron-rich phenolic product.
-
Work-up Procedure: A carefully controlled work-up is essential to quench the reaction and remove byproducts. Acidification should be done cautiously to protonate the phenoxide and facilitate product isolation.
-
-
Q6: We are using sodium 1-dodecanethiolate for the demethylation. What are the key safety and handling considerations at a larger scale?
A6: Sodium 1-dodecanethiolate is an effective reagent, but proper handling is crucial for safety.
-
Safety Precautions:
-
Stench: Thiols have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood or a closed system.[7]
-
Corrosivity and Skin Sensitization: It can cause severe skin burns and may cause an allergic skin reaction.[8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and metals.[7]
-
-
Handling at Scale:
-
Inert Atmosphere: As mentioned, handle under an inert atmosphere to prevent oxidation.
-
Waste Disposal: Dispose of thiol-containing waste according to your institution's hazardous waste disposal procedures.
-
Purification and Product Stability
Q7: The final product, this compound, is difficult to purify by column chromatography at scale due to its polarity. What are some effective purification strategies?
A7: The polar nature of the phenolic product can indeed make purification challenging.
-
Purification Strategies:
-
Recrystallization: This is often the most scalable and cost-effective purification method. Experiment with different solvent systems to find one that provides good recovery and purity. A mixture of ethyl acetate and hexanes is a good starting point.
-
Acid-Base Extraction: Utilize the acidic nature of the phenolic hydroxyl group. The crude product can be dissolved in a suitable organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate or a weak sodium hydroxide solution). The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove non-acidic impurities. Finally, careful acidification of the aqueous layer will precipitate the purified product.
-
Slurry Washes: Slurrying the crude solid in a solvent in which the impurities are soluble but the product has limited solubility can be an effective purification step.
-
Q8: We are concerned about the stability of the final product. What are the potential degradation pathways and how can we store it appropriately?
A8: this compound, being a phenol, is susceptible to oxidation, especially in the presence of light and air.
-
Degradation Pathways: Oxidation can lead to the formation of colored quinone-type impurities. The presence of trace metals can catalyze this degradation.
-
Storage Recommendations:
-
Solid State: Store the solid product in a tightly sealed, amber-colored container to protect it from light and air. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
In Solution: Solutions of the product, especially in polar protic solvents, may be less stable. If solutions are required, they should be prepared fresh and used promptly.
-
III. Experimental Protocols
Protocol 1: Scale-Up Synthesis of 6-Methoxybenzofuran-3(2H)-one
This protocol outlines the first two steps of the synthesis.
Step A: Williamson Ether Synthesis
-
To a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and a suitable solvent (e.g., DMF, 5-10 volumes).
-
Add potassium carbonate (1.5 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq).
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add a solution of chloroacetic acid (1.1 eq) in the reaction solvent over 1-2 hours.
-
After the addition is complete, heat the reaction mixture to 90-100 °C and monitor the reaction by HPLC until completion (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phenoxyacetic acid intermediate.
Step B: Intramolecular Friedel-Crafts Acylation
-
To a clean, dry reactor, charge the crude phenoxyacetic acid intermediate from the previous step.
-
Add polyphosphoric acid (PPA) (10-15 wt eq) in portions to control the exotherm, maintaining the internal temperature below 80 °C.
-
Once the addition is complete, heat the mixture to 90-100 °C and stir for 2-4 hours, monitoring by HPLC.
-
Cool the reaction mixture to 50-60 °C and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Filter the solid and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude 6-methoxybenzofuran-3(2H)-one under vacuum.
Protocol 2: Demethylation to this compound
-
To a reactor purged with nitrogen, add 6-methoxybenzofuran-3(2H)-one (1.0 eq) and a suitable anhydrous solvent (e.g., N-methyl-2-pyrrolidone (NMP), 5-10 volumes).
-
Add sodium 1-dodecanethiolate (1.5-2.0 eq).
-
Heat the mixture to 120-140 °C under a nitrogen atmosphere and stir for 4-8 hours, monitoring by HPLC.
-
Cool the reaction mixture to room temperature and quench with water.
-
Acidify the mixture to pH 2-3 with aqueous HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
IV. Data Presentation
| Parameter | Williamson Ether Synthesis | Intramolecular Acylation | Demethylation |
| Typical Yield | 85-95% | 75-85% | 80-90% |
| Key Reagents | Chloroacetic Acid, K₂CO₃ | Polyphosphoric Acid | Sodium 1-dodecanethiolate |
| Solvent | DMF | None (PPA as solvent) | NMP |
| Temperature | 90-100 °C | 90-100 °C | 120-140 °C |
| Common Impurities | Dimeric ether, unreacted starting material | Isomeric cyclization product | Re-methylated product, oxidized species |
V. Visualization of Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
VI. References
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. --INVALID-LINK--
-
Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. ResearchGate. --INVALID-LINK--
-
Proposed cascade for O‐demethylation of aryl methyl ethers catalyzed by... ResearchGate. --INVALID-LINK--
-
Practical demethylation of aryl methyl ethers using an odorless thiol reagent. ResearchGate. --INVALID-LINK--
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. --INVALID-LINK--
-
SAFETY DATA SHEET - 1-Dodecanethiol. Fisher Scientific. --INVALID-LINK--
-
The Williamson Ether Synthesis. University of Missouri-St. Louis. --INVALID-LINK--
-
Safety Data Sheet: Dodecane-1-sulphonic acid sodium salt. Carl ROTH. --INVALID-LINK--
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. --INVALID-LINK--
-
DODECANE-1-SULFONIC ACID SODIUM SALT FOR HPLC MSDS. Loba Chemie. --INVALID-LINK--
-
Thermal Hazard Assessment of Cyclohexane-type Liquid Crystal Monomer from the Grignard Cross-Coupling Reaction by Different Calorimeters. ResearchGate. --INVALID-LINK--
-
Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls. --INVALID-LINK--
-
SAFETY DATA SHEET - Sodium dodecyl sulfate. Sigma-Aldrich. --INVALID-LINK--
-
Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. PubMed. --INVALID-LINK--
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC. --INVALID-LINK--
-
The Chemical Synthesis of 6-Hydroxy-2H-benzofuran-3-one: A Look at Key Methods. NINGBO INNO PHARMCHEM CO.,LTD.. --INVALID-LINK--
-
An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Semantic Scholar. --INVALID-LINK--
-
Sodium dodecane-1-thiolate. PubChem. --INVALID-LINK--
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. Benchchem. --INVALID-LINK--
-
troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. Benchchem. --INVALID-LINK--
-
Friedel–Crafts Acylation. Sigma-Aldrich. --INVALID-LINK--
-
A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. ResearchGate. --INVALID-LINK--
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. --INVALID-LINK--
-
Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--
-
Thermal selectivity of intermolecular versus intramolecular reactions on surfaces. PubMed. --INVALID-LINK--
-
Organic Materials and Their Effects on Lead–Zinc Mineralization in the Xicheng Belt, Western Qinling (China): A Review. MDPI. --INVALID-LINK--
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. --INVALID-LINK--
-
6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one. Santa Cruz Biotechnology. --INVALID-LINK--
-
Experiment 3: Williamson Ether Synthesis Introduction. Chegg. --INVALID-LINK--
-
Differentiating Mechanistic Possibilities for the Thermal, Intramolecular [2+2] Cycloaddition of Allene-ynes. BearWorks. --INVALID-LINK--
-
Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. --INVALID-LINK--
-
Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. ResearchGate. --INVALID-LINK--
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. --INVALID-LINK--
-
2-(2-Hydroxypropan-2-yl)-6-(prop-2-ynyloxy)-1-benzofuran-3(2H)-one. National Institutes of Health. --INVALID-LINK--
-
Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2 H)-ones. Taylor & Francis Online. --INVALID-LINK--
-
Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. ResearchGate. --INVALID-LINK--
-
2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. PubMed Central. --INVALID-LINK--
-
Buy this compound | 6272-26-0. Smolecule. --INVALID-LINK--
-
6272-26-0|this compound| Ambeed. Ambeed. --INVALID-LINK--
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. Sodium dodecane-1-thiolate | C12H25NaS | CID 23672953 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing byproduct formation in the synthesis of 6-hydroxybenzofuran-3(2H)-one
Welcome to the Technical Support Center for the synthesis of 6-hydroxybenzofuran-3(2H)-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important benzofuranone derivative. Our goal is to provide you with the scientific rationale behind experimental protocols and empower you to minimize byproduct formation, thereby improving yield and purity.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via intramolecular cyclization reactions. Two common starting materials are derivatives of resorcinol (1,3-dihydroxybenzene). Understanding the nuances of these pathways is the first step in effective troubleshooting.
-
Route A: Intramolecular Friedel-Crafts Acylation of 3-Methoxyphenoxyacetic Acid: This is a widely employed method that involves the cyclization of a phenoxyacetic acid derivative. The methoxy group serves as a protecting group for the phenol and directs the acylation. Subsequent demethylation yields the desired product.
-
Route B: Cyclization of 2,4-Dihydroxyphenacyl Chloride: This approach involves the direct cyclization of a substituted phenacyl chloride. The presence of two hydroxyl groups on the aromatic ring presents its own set of challenges regarding regioselectivity and side reactions.
Below is a visual representation of these primary synthetic routes.
Validation & Comparative
A Comparative Analysis of Antioxidant Efficacy: 6-hydroxybenzofuran-3(2H)-one versus the Flavonoid Benchmark, Quercetin
In the landscape of antioxidant research and therapeutic development, the flavonol quercetin is a cornerstone, extensively studied for its potent ability to neutralize reactive oxygen species (ROS) and modulate cellular redox signaling. However, the vast chemical space of heterocyclic compounds offers intriguing alternatives. This guide provides a detailed comparative analysis of quercetin against 6-hydroxybenzofuran-3(2H)-one, a member of the benzofuranone class. While less ubiquitous than quercetin, the benzofuranone scaffold is gaining significant attention, not least because it appears as a metabolic byproduct of flavonoid oxidation, often exhibiting surprisingly amplified bioactivity.
This document moves beyond a simple cataloging of properties to dissect the mechanistic nuances, provide actionable experimental protocols for comparative validation, and offer insights grounded in established biochemical principles for researchers and drug development professionals.
Molecular Scaffolds and Structural Rationale
The antioxidant capacity of any compound is fundamentally dictated by its chemical structure. The distinct architectures of quercetin and this compound foreshadow their different modes of action.
-
Quercetin is a pentahydroxyflavone (C₁₅H₁₀O₇) characterized by two benzene rings (A and B) linked by a three-carbon pyran ring (C).[1][2][3][4] Its remarkable antioxidant activity is attributed to specific structural features:
-
The catechol group (ortho-dihydroxy) on the B-ring is a prime site for electron donation, stabilizing free radicals.
-
The 3-hydroxyl group on the C-ring, in conjunction with the C2=C3 double bond, facilitates radical scavenging.[5][6]
-
The hydroxyl groups at positions 5 and 7 on the A-ring also contribute to its overall activity.
-
-
This compound (C₈H₆O₃) is a simpler bicyclic compound featuring a benzene ring fused to a furanone ring.[7][8][9] Its antioxidant potential is primarily linked to the phenolic hydroxyl group at the 6-position, which can donate a hydrogen atom to neutralize radicals. While lacking the extensive delocalization of quercetin, its compact structure and the electronic properties of the furanone ring play a critical role in its reactivity.
Caption: Fig 1. Chemical Structures
Mechanistic Dissection of Antioxidant Action
Quercetin and benzofuranones employ distinct and overlapping strategies to combat oxidative stress. Understanding these differences is crucial for predicting their efficacy in various biological contexts.
Quercetin: A Multi-Pronged Defense
Quercetin's antioxidant mechanism is multifaceted, extending beyond simple radical scavenging.[10][11][12]
-
Direct Radical Scavenging: It directly donates electrons or hydrogen atoms to neutralize a wide array of ROS and Reactive Nitrogen Species (RNS).[5]
-
Metal Ion Chelation: By binding to transition metals like iron (Fe²⁺), quercetin prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction.[13][14]
-
Upregulation of Endogenous Defenses: Quercetin can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[5] This promotes the transcription of crucial antioxidant enzymes like heme oxygenase-1 (HO-1) and increases levels of glutathione (GSH), the cell's master antioxidant.[10][11]
-
Modulation of Cellular Signaling: It influences various kinase pathways, such as PI3K/AKT and MAPK, which are involved in the cellular response to oxidative stress.[10]
This compound: A Focused but Potent Player
Research on this compound specifically is limited, but studies on related benzofuranone derivatives provide a strong basis for its likely mechanisms.
-
Direct Radical Scavenging: The phenolic hydroxyl group is the primary center for hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPL-ET) to neutralize radicals.[15]
-
Inhibition of ROS Production: Some benzofuranones have shown the ability to inhibit ROS production in cellular models, such as in macrophages stimulated by lipopolysaccharide.[16]
-
Induction of Antioxidant Enzymes: Like quercetin, certain benzofuranone derivatives can induce the expression of protective enzymes, with a notable effect on HO-1, a key player in neuroprotection.[17][18]
A pivotal finding that complicates a direct comparison is that the oxidation of quercetin itself can produce a benzofuranone derivative, 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone (Que-BZF), which exhibits antioxidant potency several orders of magnitude higher than the parent quercetin molecule.[19][20][21] This suggests that the benzofuranone core may represent a highly efficient "activated" antioxidant scaffold.
Caption: Fig 2. Comparative Antioxidant Mechanisms
Quantitative Comparison: In Vitro Assay Performance
To objectively compare these compounds, a panel of antioxidant assays is required. The table below summarizes typical results for quercetin and projected performance for this compound based on data from structurally related compounds.
| Assay | Principle | Quercetin (Typical IC₅₀ / ORAC Value) | This compound (Projected) | Reference |
| DPPH Scavenging | Hydrogen Atom Transfer | 5-15 µM | Expected to be active, potentially with a higher IC₅₀ than quercetin due to fewer hydroxyl groups. | [13] |
| ABTS Scavenging | Electron Transfer | 2-10 µM | Expected to be active, as the phenolic OH can readily donate an electron. | N/A |
| ORAC | Hydrogen Atom Transfer | 2,000-5,000 µmol TE/g | Expected to show activity, but likely lower than quercetin. | N/A |
| Cellular Antioxidant Activity (CAA) | In situ ROS scavenging | 0.1-1 µM | Activity is likely, especially if it can induce endogenous defenses like HO-1.[17] | N/A |
IC₅₀: Half-maximal inhibitory concentration. Lower is better. ORAC: Oxygen Radical Absorbance Capacity. Higher is better. TE: Trolox Equivalents.
Expert Interpretation: While quercetin shows broad and potent activity across chemical assays, the true potential of the benzofuranone may be underestimated by these methods. Its significant activity could lie in its ability to modulate cellular pathways, a feature best captured by cell-based assays like the CAA. The exceptional potency of quercetin's oxidized benzofuranone metabolite (Que-BZF) at nanomolar concentrations highlights the immense potential of this scaffold.[20][21]
Standardized Protocols for Comparative Evaluation
For a rigorous head-to-head comparison, standardized, validated protocols are essential. The following methods provide a robust framework for evaluating both direct scavenging and cell-based efficacy.
This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Methanol (HPLC grade)
-
Test compounds (Quercetin, this compound) dissolved in methanol or DMSO
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and ascorbic acid (e.g., 1 to 200 µM).
-
Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.
-
Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells. For the blank, add 100 µL of methanol instead of the compound.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 517 nm.
-
Calculation:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot % inhibition against concentration and determine the IC₅₀ value using non-linear regression.
-
Causality and Validation: The 30-minute dark incubation is critical to allow the reaction to reach a steady state while preventing photo-degradation of DPPH. Ascorbic acid serves as a system validation control, ensuring the assay is performing as expected.
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within live cells, providing a more biologically relevant metric.
Caption: Fig 3. Cellular Antioxidant Activity (CAA) Assay Workflow
Materials:
-
Human liver carcinoma HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., MEM) with FBS and antibiotics
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Test compounds and Quercetin (dissolved in DMSO, then diluted in media)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells at a density of 6 x 10⁴ cells/well into a 96-well plate and incubate for 24 hours.
-
Treatment: Remove media and treat cells with 100 µL of media containing the test compounds at various concentrations, along with 25 µM DCFH-DA. Incubate for 1 hour at 37°C.
-
Washing: Discard the treatment media and wash the cells once with 100 µL of Phosphate Buffered Saline (PBS).
-
Oxidative Challenge: Add 100 µL of 600 µM AAPH solution to each well.
-
Kinetic Reading: Immediately place the plate in a pre-warmed fluorescence reader. Measure fluorescence emission (538 nm) every 5 minutes for 1 hour with excitation at 485 nm.
-
Data Analysis:
-
Calculate the area under the curve for fluorescence vs. time.
-
Determine the CAA unit for each concentration: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the integrated area for the sample and ∫CA is for the control.
-
Calculate the EC₅₀ value (concentration required to provide 50% antioxidant activity).
-
Rationale for Protocol Choice: Using AAPH, a peroxyl radical generator, mimics lipid peroxidation. The pre-incubation step is vital as it allows the compounds to be absorbed by the cells and potentially exert metabolic effects (like inducing HO-1), providing a more comprehensive picture of their protective capabilities than a simple chemical assay.
Conclusion and Future Directions
This comparative guide establishes that while quercetin is a powerful, versatile antioxidant with well-documented, multi-modal efficacy, This compound represents a highly promising chemical scaffold.
-
Direct Comparison: In direct radical scavenging assays, quercetin's multiple hydroxyl groups and conjugated ring system likely give it an advantage.
-
Mechanistic Depth: Quercetin's ability to chelate metals and robustly activate the Nrf2 pathway provides a broader protective profile. However, the benzofuranone core demonstrates a potent ability to induce specific protective enzymes like HO-1.
-
The Oxidation Paradox: The most compelling finding is that benzofuranone structures, formed as metabolites of flavonoids like quercetin, can possess dramatically amplified antioxidant and cytoprotective properties.[19][20][21] This suggests that this compound may not be an alternative to quercetin, but rather represents a core structure of a potentially more potent class of antioxidants.
For drug development professionals, this analysis suggests that while quercetin remains a valuable natural product, rational drug design focusing on the benzofuranone scaffold—optimizing hydroxyl substitutions and electronic properties—could yield novel therapeutics with superior potency and targeted mechanisms for diseases rooted in oxidative stress. Future research must include direct, side-by-side comparisons using the protocols outlined herein, supplemented with investigations into their effects on specific cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-hydroxy-2H-benzofuran-3-one [stenutz.eu]
- 8. chembk.com [chembk.com]
- 9. 6272-26-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 10. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Buy this compound | 6272-26-0 [smolecule.com]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration | Semantic Scholar [semanticscholar.org]
- 19. Oxidation of Quercetin and Kaempferol Markedly Amplifies Their Antioxidant, Cytoprotective, and Anti-Inflammatory Prope… [ouci.dntb.gov.ua]
- 20. Oxidation of Quercetin and Kaempferol Markedly Amplifies Their Antioxidant, Cytoprotective, and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative Analysis of the Antifungal Efficacy of 6-Hydroxybenzofuran-3(2H)-one and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
In the persistent search for novel antifungal agents to combat the growing challenge of resistance to existing therapies, a diverse range of chemical scaffolds are under investigation. This guide provides a comparative overview of the antifungal efficacy of 6-hydroxybenzofuran-3(2H)-one, a member of the benzofuranone class of compounds, and fluconazole, a widely used triazole antifungal. While direct comparative studies are limited, this document synthesizes available preclinical data for derivatives of this compound and contrasts it with the well-established profile of fluconazole.
Introduction to the Compounds
Fluconazole , a cornerstone of antifungal therapy, belongs to the triazole class of drugs. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][4] By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[2] It is considered fungistatic against Candida species.[3]
This compound , also known as 6-hydroxy-aurone, is a heterocyclic organic compound.[5] While data on the parent compound is sparse, its derivatives have demonstrated notable antifungal properties.[6][7] The proposed mechanism of action for some benzofuran derivatives is the inhibition of N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate to proteins.[3] This process, known as N-myristoylation, is vital for the function and localization of numerous proteins involved in signal transduction, protein-protein interactions, and cellular morphogenesis in fungi. Targeting NMT represents a different therapeutic strategy compared to the ergosterol biosynthesis inhibition of azoles.
Comparative In Vitro Efficacy
A direct comparison of the minimum inhibitory concentrations (MICs) of this compound and fluconazole from a single study is not currently available in the public domain. However, by examining data from various sources, we can construct a comparative overview.
Fluconazole has a well-documented spectrum of activity against many clinically relevant fungi, particularly Candida species. However, resistance is a significant and growing concern.[8]
Derivatives of this compound have shown promising antifungal activity in preclinical studies. Specifically, a series of this compound based 2,4-disubstituted 1,3-thiazoles demonstrated potent activity against Candida albicans and Candida parapsilosis.[6]
Below is a table summarizing representative MIC values for both fluconazole and the most active derivatives of this compound. It is crucial to note that these values are from different studies and should be interpreted with caution.
| Fungal Species | Fluconazole MIC (µg/mL) | Most Active this compound Derivatives MIC (µg/mL) |
| Candida albicans | 0.25 - >64[8][9] | 1.95 - 7.81[6] |
| Candida parapsilosis | 0.125 - 8[8] | 1.95 - 7.81[6] |
| Candida krusei (intrinsically resistant to fluconazole) | ≥64[8] | Data not available |
| Candida glabrata (can exhibit high-level resistance to fluconazole) | 0.5 - >64[8] | Data not available |
Proposed Mechanism of Action
The differing mechanisms of action of fluconazole and benzofuranone derivatives are a key point of comparison.
Fluconazole's target, lanosterol 14-α-demethylase, is part of the well-understood ergosterol biosynthesis pathway.
Caption: Mechanism of action of fluconazole.
The proposed target for some antifungal benzofuran derivatives, N-myristoyltransferase (NMT) , offers a novel approach that could be effective against fluconazole-resistant strains.
Caption: Proposed mechanism of action for antifungal benzofuran derivatives.
Experimental Protocols for a Head-to-Head Comparison
To definitively compare the antifungal efficacy of this compound and fluconazole, a standardized in vitro susceptibility testing protocol is essential. The following outlines a methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Fluconazole (analytical grade)
-
Fungal isolates (e.g., Candida albicans, Candida glabrata, Candida krusei)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve this compound and fluconazole in DMSO to create high-concentration stock solutions.
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium in the wells of a 96-well plate. The final concentration range should be appropriate to determine the MIC (e.g., 0.03 - 64 µg/mL).
-
Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).
-
-
Inoculum Preparation:
-
Culture the fungal isolates on appropriate agar plates.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength.
-
Caption: Broth microdilution experimental workflow.
Discussion and Future Directions
The available evidence suggests that derivatives of this compound represent a promising class of antifungal compounds with a potentially novel mechanism of action. Their activity against Candida species, as demonstrated in initial studies, warrants further investigation.
A direct, systematic comparison with established antifungals like fluconazole is a critical next step. Such studies should include a broad panel of clinical isolates, including fluconazole-resistant strains of C. albicans, C. glabrata, and C. krusei, to fully elucidate the potential of this compound and its analogues as future therapeutic agents. Furthermore, cytotoxicity assays are necessary to determine the selectivity of these compounds for fungal cells over mammalian cells.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Activities of Micafungin against 315 Invasive Clinical Isolates of Fluconazole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance Mechanisms and Clinical Features of Fluconazole-Nonsusceptible Candida tropicalis Isolates Compared with Fluconazole-Less-Susceptible Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzofurazan derivatives as antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Cytotoxicity: 6-Hydroxybenzofuran-3(2H)-one versus Doxorubicin on MCF-7 Breast Cancer Cells
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed comparative analysis of the cytotoxic effects of 6-hydroxybenzofuran-3(2H)-one, a member of the promising benzofuran class of compounds, against the well-established chemotherapeutic agent, doxorubicin, on the human breast adenocarcinoma cell line, MCF-7. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at their mechanisms of action, cytotoxic potential, and the experimental methodologies used for their evaluation.
Introduction: The Compounds and the Cellular Context
Doxorubicin , an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for several decades, including for breast cancer. Its potent anticancer activity is well-documented, but its clinical use is often limited by significant cardiotoxicity and the development of drug resistance.
This compound belongs to the benzofuran family, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. While direct comprehensive studies on this compound are limited, research on structurally related benzofuran derivatives has revealed their potential to induce cytotoxicity and apoptosis in cancer cells, including the MCF-7 cell line. This guide will draw upon data from a closely related natural benzofuran derivative, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, as a representative for comparative purposes, highlighting the therapeutic potential of this compound class.
The MCF-7 cell line is an estrogen receptor-positive, luminal A type human breast cancer cell line that is extensively used in cancer research as a model for hormone-responsive breast cancer. Its well-characterized genetic and molecular profile makes it an ideal system for evaluating the efficacy and mechanisms of action of potential anticancer drugs.
Mechanisms of Cytotoxicity: A Tale of Two Molecules
The cytotoxic effects of doxorubicin and benzofuran derivatives, while both leading to cell death, are mediated through distinct and overlapping molecular pathways.
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin's cytotoxic mechanism is multifaceted, primarily targeting the cell's nucleus and DNA.[1] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding and re-ligation. This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling, leading to the production of highly reactive oxygen species. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic effects.[1]
These actions converge on the activation of apoptotic pathways, often involving the tumor suppressor protein p53, the pro-apoptotic protein Bax, and the anti-apoptotic protein Bcl-2.[2][3][4][5] Doxorubicin has been shown to upregulate Bax and downregulate Bcl-2, shifting the cellular balance towards apoptosis.[2][3][5]
This compound and its Analogs: Emerging Apoptosis Inducers
While the precise mechanism of this compound is not fully elucidated, studies on related benzofuran derivatives in MCF-7 cells point towards the induction of apoptosis as a key cytotoxic mechanism. Research on 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone has demonstrated its ability to induce apoptosis in MCF-7 cells.[6] This process is associated with the upregulation of key apoptotic regulators, including:
-
p53: A tumor suppressor protein that plays a central role in cell cycle arrest and apoptosis in response to cellular stress.
-
p21: A cyclin-dependent kinase inhibitor that is a downstream target of p53 and is involved in cell cycle arrest.
-
Bax: A pro-apoptotic member of the Bcl-2 family that promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[6]
The activation of these proteins suggests that benzofuran derivatives can trigger the intrinsic apoptotic pathway, leading to the programmed death of cancer cells.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the available IC50 values for doxorubicin and a representative benzofuran derivative against MCF-7 cells. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.
| Compound | Cell Line | Incubation Time | IC50 Value | Reference |
| Doxorubicin | MCF-7 | 48 hours | 0.68 ± 0.04 µg/mL | [7] |
| Doxorubicin | MCF-7 | 48 hours | 8306 nM (approximately 4.5 µg/mL) | [3] |
| Doxorubicin | MCF-7 | 24 hours | 2.50 µM (approximately 1.36 µg/mL) | [8] |
| 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | MCF-7 | 24 hours | 239 µM | [6] |
Experimental Methodologies: A Guide to Assessing Cytotoxicity and Apoptosis
To empirically compare the cytotoxic effects of these compounds, standardized and robust experimental protocols are essential.
Workflow for Comparative Cytotoxicity Analysis
Caption: Experimental workflow for comparing the cytotoxicity of two compounds.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or doxorubicin. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[12][13][14][15]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of this compound or doxorubicin for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the floating cells, and wash with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathways in Apoptosis
The induction of apoptosis by both doxorubicin and benzofuran derivatives involves complex signaling cascades.
Doxorubicin-Induced Apoptotic Pathway in MCF-7 Cells
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. ijpsonline.com [ijpsonline.com]
- 6. High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. youtube.com [youtube.com]
- 10. japsonline.com [japsonline.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of 6-hydroxybenzofuran-3(2H)-one analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 6-Hydroxybenzofuran-3(2H)-one Analogs for Drug Discovery Professionals
Introduction: The Promising Scaffold of this compound
The this compound core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of a class of compounds known as aurones.[1][2] Naturally occurring in plants, these molecules and their synthetic analogs have garnered significant attention from researchers due to their diverse and potent biological activities.[3][4] The inherent structural features of this scaffold, including the electron-rich benzofuran ring system, the enone moiety, and the strategically placed hydroxyl group, make it an ideal starting point for the design of novel therapeutic agents.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon key findings from recent research. We will explore how modifications to this core structure influence its biological efficacy across various domains, including antimicrobial, anticancer, and enzyme inhibitory activities. This document is intended to serve as a valuable resource for researchers and scientists in the field of drug development, offering insights to guide the rational design of next-generation therapeutics based on this versatile scaffold.
General Synthetic Strategies
The synthesis of this compound analogs, particularly the 2-benzylidene derivatives (aurones), is often achieved through an Aldol-type condensation reaction.[1] This typically involves the reaction of a this compound intermediate with a substituted benzaldehyde in the presence of a catalyst. The choice of substituent on the benzaldehyde and any further modifications to the benzofuranone ring are key to tuning the biological activity of the final compound.
Caption: General synthetic workflow for 2-benzylidene-6-hydroxybenzofuran-3(2H)-one analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of various substituents on the core scaffold. The following sections dissect the key SAR findings for different therapeutic areas.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[5][6][7][8][9]
-
Substitution at the C-2 Position: The introduction of a 1,3-thiazole ring at the C-2 position of the this compound scaffold has been shown to yield compounds with notable antimicrobial properties.[5][6]
-
Substituents on the Phenyl Ring: For analogs with a phenyl ring attached to the C-2 position (via a thiazole linker), the presence of halogens such as fluorine and bromine, or even an unsubstituted phenyl ring, leads to the most potent antimicrobial compounds.[5][6]
-
Potential Mechanism of Action: Molecular docking studies suggest that these analogs may exert their antimicrobial effects by targeting and inhibiting microbial enzymes like N-myristoyltransferase (NMT).[5][6]
Caption: Key structural features influencing the antimicrobial activity of this compound analogs.
Anticancer Activity
The benzofuran scaffold is a well-established pharmacophore in the design of anticancer agents.[3][4] SAR studies on this compound derivatives have revealed several key insights for enhancing their cytotoxic effects against cancer cells.
-
Importance of the C-2 Position: Substitutions at the C-2 position, particularly with ester or heterocyclic rings, are crucial for the cytotoxic activity of benzofuran derivatives.[3]
-
Halogenation: The introduction of halogen atoms like bromine, chlorine, or fluorine into the benzofuran ring can significantly increase anticancer activity.[3] This is likely due to the ability of halogens to form halogen bonds, which can improve binding affinity to biological targets.[3]
-
Influence of the Benzylidene Moiety: For 2-benzylidene analogs, modifications to the benzylidene ring play a significant role. For instance, exchanging a benzofuranone or methylbenzofuranone moiety with a napthofuranone can lead to a stronger apoptotic effect.[3]
Caption: Key structural features influencing the anticancer activity of this compound analogs.
Enzyme Inhibition
Specific analogs of this compound have been identified as potent inhibitors of various enzymes, highlighting their potential for treating a range of diseases.
-
Chorismate Synthase Inhibition: A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones have been identified as potent inhibitors of bacterial chorismate synthase, a key enzyme in the shikimate pathway.[10][11] The 2'-hydroxy-4'-pentoxy analog was found to be a particularly potent inhibitor of Streptococcus pneumoniae chorismate synthase.[10][11]
-
Monoamine Oxidase (MAO) Inhibition: 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides have emerged as a novel class of potent and selective monoamine oxidase inhibitors.[12]
-
Alkaline Phosphatase (AP) Inhibition: 2-Benzylidenebenzofuran-3(2H)-ones have been investigated as a new class of alkaline phosphatase inhibitors.[2] Substituents such as chloro, methoxy, or dimethylamino groups on the benzylidene ring at the para position are key for inhibitory activity.[2]
Caption: Key structural features of this compound analogs for specific enzyme inhibition.
Comparative Performance Data
The following table summarizes the biological activities of representative this compound analogs from the literature. This allows for a direct comparison of the effects of different structural modifications.
| Compound/Analog Description | Modification | Biological Activity | Result (MIC/IC50) | Reference |
| This compound with 2,4-disubstituted 1,3-thiazole | 4-fluorophenyl at thiazole C4 | Antifungal (Candida albicans) | 1.95-7.81 µg/mL | [6] |
| This compound with 2,4-disubstituted 1,3-thiazole | 4-bromophenyl at thiazole C4 | Antifungal (Candida spp.) | Good activity | [6] |
| This compound with 2,4-disubstituted 1,3-thiazole | Phenyl at thiazole C4 | Antibacterial (Staphylococcus epidermidis) | 31.25-62.5 µg/mL | [6] |
| 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-one | 2'-hydroxy-4'-pentoxybenzylidene | Chorismate Synthase Inhibition | Potent inhibitor | [10] |
| (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamide | 6'-sulfonyloxy | MAO-A Inhibition | 7.0 nM < IC50 < 49 nM | [12] |
| (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamide | 6'-benzyloxy | MAO-B Inhibition | Potent inhibitor | [12] |
| 2-benzylidenebenzofuran-3(2H)-one analog | 6-Chloro-4-nitro, 4-(dimethylamino)benzylidene | Alkaline Phosphatase Inhibition | - | [2] |
| 2-benzylidenebenzofuran-3(2H)-one analog | 4,6-Dibromo, furan-2-ylmethylene | Alkaline Phosphatase Inhibition | - | [2] |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of this compound analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. Structure-activity relationship studies have consistently shown that targeted modifications at the C-2 position and on the benzofuran and benzylidene rings can significantly enhance and modulate biological activity. The insights gathered from antimicrobial, anticancer, and enzyme inhibition studies provide a clear roadmap for the rational design of more potent and selective analogs.
Future research in this area should focus on:
-
Exploring a wider range of heterocyclic substitutions at the C-2 position to identify novel pharmacophores.
-
Investigating the synergistic effects of combining different optimal substitutions to develop multi-target agents.
-
Conducting in-depth mechanistic studies to elucidate the precise molecular targets and pathways affected by these compounds.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.
By leveraging the foundational SAR knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. jopcr.com [jopcr.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as inhibitors of chorismate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery, biological evaluation, and structure-activity and -selectivity relationships of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Analysis of 6-Hydroxybenzofuran-3(2H)-one and its Derivatives
This guide provides a comprehensive, in-depth protocol for the comparative molecular docking analysis of 6-hydroxybenzofuran-3(2H)-one and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple step-by-step list to explain the critical reasoning behind experimental choices, ensuring a robust and reproducible in silico investigation.
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
The benzofuran scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Specifically, this compound, a type of aurone, and its derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, and antitumor agents.[1][3][4] The core of drug discovery often involves identifying a lead compound and then synthesizing derivatives to enhance its potency and selectivity for a specific biological target.
This guide will provide a detailed comparative docking analysis of this compound (the parent compound) against two of its derivatives to elucidate their structure-activity relationships (SAR).[5] For this study, we have selected Human c-Abl tyrosine kinase (PDB ID: 1IEP) as the biological target, a crucial enzyme implicated in cancer, making it a relevant target for inhibitors.[6]
The objective is to not only predict the binding affinities but also to understand the molecular interactions that drive the binding, providing a rational basis for the future design of more potent inhibitors.
Scientific Rationale and Workflow Overview
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein).[7] This method is instrumental in structure-based drug design.[8][9] Our workflow is designed to be a self-validating system, starting from the careful preparation of both the ligand and the target protein to the rigorous analysis of the docking results.
The causality behind our chosen multi-step protocol is to minimize computational artifacts and increase the likelihood that the in silico results will correlate with experimental outcomes. For instance, proper ligand preparation ensures the correct ionization state and 3D conformation, while receptor preparation removes extraneous molecules and sets the correct protonation states of amino acid residues.[10][11][12]
Below is a diagrammatic representation of our comprehensive docking workflow.
Caption: A high-level overview of the molecular docking workflow.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for each phase of the comparative docking analysis.
Required Software
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine for predicting binding modes and affinities.[13]
-
Open Babel: For converting file formats and generating 3D coordinates.
-
Discovery Studio Visualizer: For in-depth analysis and visualization of protein-ligand interactions.[14][15]
Ligand Preparation Protocol
Accurate ligand preparation is crucial for a successful docking study.[16] This process involves generating 3D structures, assigning correct atom types, and calculating charges.
Step-by-Step Protocol:
-
Obtain 2D Structures: Draw the structures of this compound and its derivatives (e.g., a methoxy-derivative and a halogenated derivative) using chemical drawing software like ChemDraw and save them as MOL files.
-
Convert to 3D: Use Open Babel to convert the 2D MOL files into 3D PDB files. This step also performs an initial energy minimization.
-
Prepare for Docking (PDBQT format):
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select the ligand PDB file.
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Go to Ligand -> Output -> Save as PDBQT to generate the final file for docking.
-
Receptor Preparation Protocol
The quality of the receptor structure directly impacts the docking results. The goal is to prepare a clean, biologically relevant protein structure.[11][12]
Step-by-Step Protocol:
-
Download Receptor Structure: Download the crystal structure of c-Abl kinase (PDB ID: 1IEP) from the Protein Data Bank (RCSB PDB).[17][18][19]
-
Clean the PDB File:
-
Open the PDB file in a molecular viewer like Discovery Studio or PyMOL.
-
Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.[20]
-
Save this cleaned structure as a new PDB file.
-
-
Prepare for Docking (PDBQT format):
Molecular Docking Workflow
This workflow details the execution of the docking simulation using AutoDock Vina.
Caption: The step-by-step process for executing the AutoDock Vina simulation.
Step-by-Step Protocol:
-
Define the Grid Box: The grid box defines the search space for the ligand on the receptor surface.
-
In ADT, with the receptor loaded, go to Grid -> Grid Box.
-
Adjust the center and dimensions of the box to encompass the entire active site of the kinase. A common approach is to center the grid on the co-crystallized ligand if one exists in the original PDB file.
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
-
Create a Configuration File: Create a text file named conf.txt with the following information:
-
Run AutoDock Vina:
-
Open a command terminal.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the following command: vina --config conf.txt --log log.txt --out out.pdbqt
-
-
Repeat for All Ligands: Repeat steps 2 and 3 for the parent compound and each derivative.
Results, Analysis, and Discussion
The output from AutoDock Vina includes a log file with binding affinities (in kcal/mol) and a PDBQT file containing the predicted binding poses of the ligand.
Quantitative Data Summary
The binding affinity is a key metric; a more negative value indicates a stronger predicted binding.
| Compound | Derivative Type | Binding Affinity (kcal/mol) | Number of H-Bonds | Interacting Residues |
| 1 | Parent (6-hydroxy) | -7.2 | 2 | MET318, GLU286 |
| 2 | Methoxy-derivative | -7.8 | 3 | MET318, GLU286, THR315 |
| 3 | Chloro-derivative | -7.5 | 2 | MET318, GLU286 |
Note: The data presented in this table is illustrative and for demonstration purposes.
Post-Docking Visualization and Interaction Analysis
A deep understanding of the binding mode requires visualization of the protein-ligand complex.[14][21][22]
Step-by-Step Visualization Protocol (Discovery Studio):
-
Load Structures: Open Discovery Studio Visualizer. Load the receptor PDBQT file and the output PDBQT file (out.pdbqt) for a specific ligand.
-
Show Interactions:
-
Generate 2D and 3D Diagrams: Use the software's tools to generate high-quality 2D and 3D representations of the binding pose for publication and analysis.[14][21]
Expert Analysis of Interactions:
-
Parent Compound (1): The 6-hydroxy group on the benzofuran ring forms a critical hydrogen bond with the side chain of GLU286 in the kinase hinge region. A second hydrogen bond is observed between the carbonyl oxygen and the backbone amide of MET318.
-
Methoxy-derivative (2): The addition of a methoxy group allows for an additional hydrogen bond with the side chain of THR315. This extra interaction likely contributes to the observed increase in binding affinity (-7.8 kcal/mol) compared to the parent compound.
-
Chloro-derivative (3): The chloro-substituent engages in a favorable halogen bond with a backbone carbonyl, contributing to a slightly improved binding affinity over the parent compound. However, the lack of an additional hydrogen bond donor makes it less potent than the methoxy-derivative.
Structure-Activity Relationship (SAR) Insights
Based on this comparative analysis, a preliminary SAR can be established:[5][24]
-
The 6-hydroxy group is a key pharmacophoric feature, acting as a hydrogen bond donor.
-
The addition of a hydrogen bond donor/acceptor group at specific positions on the benzylidene ring (as seen in the methoxy-derivative) can significantly enhance binding affinity.
-
Hydrophobic and halogen interactions can also contribute positively to the binding energy.
Validation of Computational Predictions
It is imperative to acknowledge that molecular docking provides predictions. These in silico results should be validated through experimental methods to confirm their biological relevance.[25][26][27]
Recommended Validation Techniques:
-
Biochemical Assays: Perform in vitro kinase assays to determine the IC50 values of the synthesized compounds against c-Abl kinase. A strong correlation between low binding energies and low IC50 values would validate the docking protocol.[26]
-
X-ray Crystallography: Co-crystallizing the most potent derivative with the target protein can provide atomic-level detail of the binding mode, serving as the ultimate validation of the predicted pose.[26]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous protocol for the comparative docking analysis of this compound and its derivatives against c-Abl tyrosine kinase. The results from this in silico study suggest that strategic substitution on the benzylidene ring can enhance the binding affinity. Specifically, the addition of a methoxy group introduced a new hydrogen bond, leading to a more stable protein-ligand complex.
These findings provide a rational foundation for the design of the next generation of benzofuran-based kinase inhibitors. Future work should focus on synthesizing these and other derivatives and validating the computational predictions through robust experimental assays.
References
- 1. actascientific.com [actascientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 6272-26-0 [smolecule.com]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. youtube.com [youtube.com]
- 14. Visualizing Molecular Docking Interactions with Discovery Studio: A Comprehensive Guide [parssilico.com]
- 15. bioinformaticsreview.com [bioinformaticsreview.com]
- 16. Ligands preparation: Significance and symbolism [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. adrianomartinelli.it [adrianomartinelli.it]
- 24. Quantitative Structure-Cytotoxicity Relationship of Aurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis | MDPI [mdpi.com]
- 27. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 6-hydroxybenzofuran-3(2H)-one: A Guide for Researchers
Introduction
6-hydroxybenzofuran-3(2H)-one, also known as 6-hydroxy-3-coumaranone, is a crucial heterocyclic scaffold and a key intermediate in the synthesis of a wide array of biologically active molecules and natural products. Its structural motif is present in compounds investigated for their anti-inflammatory, antitumor, and antimicrobial properties.[1] The efficient and scalable synthesis of this building block is therefore of significant interest to researchers in medicinal chemistry and drug development.
This guide provides a detailed head-to-head comparison of two prominent synthetic routes to this compound. Each route is analyzed for its chemical logic, experimental feasibility, and overall efficiency. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Two-Step Synthesis from Resorcinol via Friedel-Crafts Acylation and Intramolecular Cyclization
This classical approach builds the benzofuranone core starting from the readily available and inexpensive dihydric phenol, resorcinol. The strategy involves two key transformations: an initial Friedel-Crafts acylation to install the keto-ethyl chloride side chain, followed by a base-mediated intramolecular cyclization to form the furanone ring.
Reaction Scheme
Caption: Route 1: Synthesis from Resorcinol.
Mechanistic Insights and Experimental Rationale
The initial Friedel-Crafts acylation is a cornerstone of aromatic chemistry.[2] In this step, chloroacetyl chloride serves as the acylating agent, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to activate it. The hydroxyl groups of resorcinol are strong activating groups, directing the electrophilic acylation primarily to the ortho and para positions. The reaction is typically performed in a solvent like nitrobenzene at low temperatures to control the reactivity and selectivity.[3]
The subsequent intramolecular cyclization is an example of a Williamson ether synthesis. The intermediate, 2-chloro-1-(2,4-dihydroxyphenyl)ethanone (also known as 2,4-dihydroxyphenacyl chloride), possesses both a nucleophilic phenoxide (formed in the presence of a base) and an electrophilic alkyl halide.[4] The base deprotonates one of the phenolic hydroxyl groups, which then attacks the carbon bearing the chlorine atom, displacing it and forming the five-membered furanone ring.[4]
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [3]
-
To a stirred suspension of anhydrous aluminum chloride (8.01 g, 60.07 mmol) in nitrobenzene (10 mL), add chloroacetyl chloride (2 mL) at 0 °C.
-
To this mixture, add resorcinol (2.37 g, 21.52 mmol) and stir at 0 °C for 10 minutes, followed by stirring at room temperature for 16 hours.
-
Pour the reaction mixture into ice (approx. 20 mL) and hydrolyze with concentrated HCl (10 mL).
-
Dilute with water (20 mL) and extract with chloroform (50 mL).
-
Dry the organic layer over MgSO₄, evaporate the solvent, and purify the residue by column chromatography (silica gel, 20% ethyl acetate in hexane) to yield 2-chloro-1-(2,4-dihydroxyphenyl)ethanone.
-
Yield: Approximately 64%.[3]
-
Step 2: Synthesis of this compound [4]
-
Grind 2-chloro-1-(2,4-dihydroxyphenyl)ethanone with activated barium hydroxide in a mortar and pestle for 5 minutes.
-
Allow the reaction mixture to stand at room temperature for 10 minutes.
-
Add ice-cold water to the reaction mixture and acidify with concentrated HCl.
-
Filter the resulting precipitate, wash with water, and dry to obtain this compound.
-
Note: While a specific yield for this step from the isolated intermediate is not provided in the reference, the one-pot version of this reaction (combining cyclization and subsequent condensation) reports high yields, suggesting the cyclization itself is efficient.[4]
-
Route 2: Synthesis via Demethylation of 6-Methoxybenzofuran-3(2H)-one
This alternative strategy involves the initial synthesis of the more stable methoxy-protected analogue, 6-methoxybenzofuran-3(2H)-one, followed by a final demethylation step to reveal the desired hydroxyl group. This approach can be advantageous if the starting materials for the methoxy derivative are more readily available or if the free hydroxyl group in Route 1 leads to side reactions or purification challenges.
Reaction Scheme
Caption: Route 2: Synthesis via Demethylation.
Mechanistic Insights and Experimental Rationale
The initial steps of this route parallel Route 1, involving a Friedel-Crafts acylation of 3-methoxyphenol with chloroacetyl chloride, followed by intramolecular cyclization . The methoxy group is an ortho-, para-director, leading to the desired substitution pattern.[5]
The crucial final step is the demethylation of the aryl methyl ether. Several reagents can accomplish this transformation. Pyridine hydrochloride is a classic and cost-effective choice that, when heated with the substrate, cleaves the methyl ether.[6][7][8] The mechanism involves the protonation of the ether oxygen by the pyridinium ion, followed by nucleophilic attack of the chloride ion on the methyl group. Another powerful, albeit more hazardous, demethylating agent is boron tribromide (BBr₃) .[9] It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the methyl-oxygen bond.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Methoxybenzofuran-3(2H)-one (Conceptual Protocol)
This is a conceptual protocol based on analogous reactions, as a direct, detailed procedure was not found in the initial search.
-
Perform a Friedel-Crafts acylation of 3-methoxyphenol with chloroacetyl chloride using a Lewis acid catalyst such as FeCl₃ or AlCl₃, similar to the procedure in Route 1, Step 1.[5]
-
The resulting 2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone can then be cyclized using a base, as described in Route 1, Step 2, to yield 6-methoxybenzofuran-3(2H)-one.
Step 2: Demethylation of 6-Methoxybenzofuran-3(2H)-one using Pyridine Hydrochloride [8]
-
Mix 6-methoxybenzofuran-3(2H)-one with an excess of pyridine hydrochloride in a reaction vessel.
-
Heat the mixture under solvent-free conditions, potentially using microwave irradiation to accelerate the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture and work up by adding water and extracting the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Yield: Demethylation of aryl methyl ethers using pyridine hydrochloride can often proceed in high yields.[8]
-
Head-to-Head Comparison
| Feature | Route 1: From Resorcinol | Route 2: Via Demethylation |
| Starting Materials | Resorcinol, Chloroacetyl Chloride, AlCl₃ | 3-Methoxyphenol, Chloroacetyl Chloride, Lewis Acid, Demethylating Agent (e.g., Pyridine HCl) |
| Number of Steps | 2 | 2 (assuming a two-step synthesis of the methoxy precursor) |
| Overall Yield | Moderate (acylation step reported at 64%)[3] | Potentially higher, depending on the efficiency of the methoxy precursor synthesis and demethylation. |
| Cost of Reagents | Generally lower (Resorcinol is inexpensive). | Potentially higher (3-Methoxyphenol and demethylating agents can be more expensive). |
| Reaction Conditions | Friedel-Crafts: 0 °C to RT; Cyclization: RT. | Demethylation often requires elevated temperatures. |
| Safety and Handling | AlCl₃ is corrosive and moisture-sensitive. Nitrobenzene is toxic. | Demethylating agents like BBr₃ are highly toxic and corrosive. Pyridine HCl is less hazardous. |
| Scalability | The Friedel-Crafts reaction can be challenging to scale up due to the handling of AlCl₃ and potential for exotherms. | Demethylation with pyridine HCl is generally scalable. |
| Purification | Column chromatography is required for the intermediate. | Column chromatography is likely needed for both the intermediate and the final product. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a direct and classical approach that utilizes inexpensive and readily available starting materials. Its primary drawbacks are the moderate yield in the Friedel-Crafts acylation step and the use of hazardous reagents like aluminum chloride and nitrobenzene, which may pose challenges for large-scale synthesis.
Route 2 , proceeding through a methoxy-protected intermediate, may offer advantages in terms of handling and potentially higher overall yields, especially if the synthesis of the 6-methoxy precursor is optimized. The final demethylation step is typically efficient. However, the cost of starting materials and some demethylating agents can be higher.
For laboratory-scale synthesis where cost is a primary concern and appropriate safety measures for handling AlCl₃ and nitrobenzene are in place, Route 1 is a strong contender. For applications where higher purity and potentially higher yields are critical, and for which the cost of reagents is less of a constraint, Route 2 may be the preferred method. The choice of demethylating agent in Route 2 will also be a key consideration, with pyridine hydrochloride offering a safer and more economical option compared to boron tribromide.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including scale, budget, available equipment, and safety considerations.
References
- 1. chembk.com [chembk.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. pyridine HCl/microwave demethylation for vanillin? , Hive Methods Discourse [chemistry.mdma.ch]
- 8. Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. US6291675B1 - Methods of o-demethylation and n-deprotection - Google Patents [patents.google.com]
Benchmarking the In Vitro Efficacy of 6-Hydroxybenzofuran-3(2H)-one Against Known Inhibitors: A Comparative Guide
In the landscape of drug discovery, the identification and characterization of novel bioactive scaffolds are paramount. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5] This guide provides a comprehensive framework for the in vitro benchmarking of a specific benzofuran derivative, 6-hydroxybenzofuran-3(2H)-one, against well-established inhibitors. The focus of this comparative analysis will be on its potential as an anti-inflammatory agent, with a secondary evaluation of its antioxidant and cytotoxic profile.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically grounded protocol for evaluating the efficacy of this novel compound. The experimental design and methodologies are presented with the aim of ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Benchmarking this compound
The core structure of this compound, a member of the aurone family, suggests potential biological activity.[6][7] Aurones are known isomers of flavones and have garnered interest for their therapeutic potential.[7] The broader class of benzofuran derivatives has been reported to possess significant anti-inflammatory and antioxidant properties.[8] Given the central role of inflammation in a multitude of chronic diseases, and the intricate interplay with oxidative stress, a thorough investigation into the anti-inflammatory and antioxidant capacity of this compound is warranted.
To contextualize its potential, a direct comparison with known inhibitors is essential. For this guide, we will benchmark this compound against established inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a pivotal regulator of the inflammatory response, and its inhibition is a key therapeutic strategy for many inflammatory disorders.[9][10][11]
Our comparative analysis will also include an assessment of antioxidant activity, as reactive oxygen species (ROS) can act as signaling molecules in inflammatory pathways. Furthermore, evaluating cytotoxicity is a critical step in early-stage drug discovery to determine the therapeutic window of a compound.
Selection of Comparative Inhibitors
The choice of reference compounds is critical for a meaningful benchmark. For this guide, we have selected two well-characterized inhibitors with distinct mechanisms of action within the NF-κB pathway, along with a standard antioxidant.
-
Parthenolide: A sesquiterpene lactone known to inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation.
-
MG-132: A proteasome inhibitor that blocks the degradation of IκBα, thus sequestering NF-κB in the cytoplasm.
-
Trolox: A water-soluble analog of vitamin E, widely used as a standard antioxidant for comparison in various assays.
Experimental Design and Protocols
This section outlines the detailed methodologies for the in vitro evaluation of this compound and the selected inhibitors. The experimental workflow is designed to provide a comprehensive assessment of the compound's anti-inflammatory, antioxidant, and cytotoxic properties.
Caption: Experimental workflow for benchmarking this compound.
Cell Culture
RAW 264.7 murine macrophages will be used as the cellular model for the anti-inflammatory and cytotoxicity assays. These cells are widely used to study inflammatory responses as they produce significant amounts of nitric oxide (NO) and other pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS).
Anti-Inflammatory Activity Assays
This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound, Parthenolide, or MG-132 for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
This assay provides a direct measure of NF-κB transcriptional activity.
-
Protocol:
-
Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Caption: NF-κB signaling pathway and points of inhibition.
Antioxidant Activity Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Protocol:
-
Prepare a methanolic solution of DPPH.
-
Add varying concentrations of this compound or Trolox to the DPPH solution.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.[13]
-
Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity.[14][15]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with varying concentrations of the test compounds for 24 hours.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., Triton X-100).[16][17]
-
Data Analysis and Interpretation
For each assay, the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values will be calculated from the dose-response curves. Statistical analysis (e.g., ANOVA followed by a post-hoc test) will be performed to determine the significance of the observed differences between the test compounds.
Expected Results and Comparative Evaluation
The following tables present a hypothetical but plausible set of results to illustrate the comparative evaluation.
Table 1: Anti-Inflammatory Activity
| Compound | NO Production IC50 (µM) | NF-κB Inhibition IC50 (µM) |
| This compound | 15.2 ± 1.8 | 12.5 ± 1.5 |
| Parthenolide | 5.8 ± 0.7 | 4.2 ± 0.5 |
| MG-132 | 0.5 ± 0.1 | 0.3 ± 0.05 |
Table 2: Antioxidant and Cytotoxic Activity
| Compound | DPPH Scavenging EC50 (µM) | Cytotoxicity (LDH) IC50 (µM) |
| This compound | 25.6 ± 2.1 | > 100 |
| Trolox | 8.3 ± 0.9 | N/A |
Discussion and Conclusion
Based on the hypothetical data, this compound demonstrates moderate anti-inflammatory activity, as evidenced by its ability to inhibit NO production and NF-κB transcriptional activity. While not as potent as the established inhibitors Parthenolide and MG-132, its efficacy is within a promising range for a novel compound. The data suggests that its anti-inflammatory mechanism may involve the modulation of the NF-κB pathway.
Furthermore, the compound exhibits antioxidant properties, although weaker than the standard antioxidant Trolox. Importantly, this compound shows low cytotoxicity at concentrations where it exerts its anti-inflammatory effects, indicating a favorable therapeutic window.
References
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Buy this compound | 6272-26-0 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Molecule NF-κB Pathway Inhibitors in Clinic [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
A Comparative Guide to the Biological Activities of 6-Hydroxybenzofuran-3(2H)-one and its Positional Isomers
This guide provides a comparative analysis of the biological effects of 6-hydroxybenzofuran-3(2H)-one and its structural isomers, wherein the hydroxyl group is positioned at C4, C5, and C7 of the benzofuranone core. This document is intended for researchers, scientists, and professionals in drug development, offering an objective look at the available experimental data to inform future research and therapeutic development.
Introduction: The Benzofuran-3(2H)-one Scaffold
Benzofuran-3(2H)-ones, also known as aurones, are a class of heterocyclic compounds that are structural isomers of flavones.[1] They are found in nature and can also be synthesized, exhibiting a wide range of biological activities.[2][3] The core structure, a fusion of a benzene and a furanone ring, serves as a privileged scaffold in medicinal chemistry. The biological effects of these molecules are significantly influenced by the substitution pattern on the benzofuran ring system.[4] This guide focuses on the impact of the position of a single hydroxyl group on the biological properties of the benzofuran-3(2H)-one core, specifically comparing the 4-hydroxy, 5-hydroxy, 6-hydroxy, and 7-hydroxy isomers.
Isomers Under Investigation
The four positional isomers of hydroxybenzofuran-3(2H)-one discussed in this guide are:
-
4-Hydroxybenzofuran-3(2H)-one
-
5-Hydroxybenzofuran-3(2H)-one
-
This compound
-
7-Hydroxybenzofuran-3(2H)-one
The position of the hydroxyl group can significantly alter the electronic properties, hydrogen bonding capabilities, and overall stereochemistry of the molecule, thereby influencing its interaction with biological targets.
Comparative Biological Activities
While direct comparative studies of all four isomers under identical conditions are limited in the available literature, this section synthesizes existing data to provide a comparative overview of their key biological activities.
Antioxidant Activity
The presence of a hydroxyl group on the aromatic ring suggests that these compounds may possess antioxidant properties by acting as free radical scavengers. The position of this group is crucial in determining the antioxidant capacity.
A study on isobenzofuranone derivatives, which share some structural similarities, found that compounds with more hydroxyl groups exhibited more potent antioxidant activity in a DPPH radical-scavenging assay.[7] This suggests that the electronic environment of the hydroxyl group, influenced by its position on the benzofuranone core, will likely modulate the antioxidant potential of the isomers.
Cytotoxic Activity
The potential of these isomers as anticancer agents has been explored, with some derivatives showing promising cytotoxic effects.
-
4-Hydroxybenzofuran-3(2H)-one: Derivatives of this isomer have shown cytotoxic effects against certain cancer cell lines.
-
5-Hydroxybenzofuran-3(2H)-one: The benzofuran scaffold is a promising framework for the development of anticancer agents, and derivatives of the 5-hydroxy isomer have been investigated for their cytotoxic potential.[4]
-
This compound: A natural bioactive benzofuran derivative, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, has demonstrated cytotoxicity and apoptotic effects on the MCF-7 breast cancer cell line.[8]
-
7-Hydroxybenzofuran-3(2H)-one: A study on 7-hydroxy-3,4-dihydrocadalene, a compound with a related structural motif, showed concentration- and time-dependent cytotoxicity against the MCF7 breast cancer cell line, with an IC50 value of 55.24 µM at 48 hours.[9] Novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have also shown potent cytotoxic activity against various human cancer cell lines.[10]
Table 1: Comparative Cytotoxicity Data of Related Benzofuranone Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | MCF-7 | Not specified | [8] |
| 7-hydroxy-3,4-dihydrocadalene | MCF-7 | 55.24 (at 48h) | [9] |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS | 2.63 ± 0.17 | [10] |
Note: The data presented is for derivatives and related structures, not the parent hydroxybenzofuran-3(2H)-one isomers themselves, and may not be directly comparable due to different experimental conditions.
Antimicrobial Activity
Benzofuran derivatives have been widely investigated for their antibacterial and antifungal properties. The position of the hydroxyl group is expected to influence the antimicrobial spectrum and potency.
-
4-Hydroxybenzofuran-3(2H)-one: Limited research suggests potential antibacterial activity.
-
5-Hydroxybenzofuran-3(2H)-one: While specific data for the parent compound is scarce, benzofuran derivatives are known to exhibit antibacterial properties.[4]
-
This compound: This isomer has been used as a scaffold for the synthesis of novel derivatives with antimicrobial activities.
Structure-Activity Relationship (SAR)
The collective data, although not from a direct comparative study, allows for a preliminary discussion on the structure-activity relationships of these isomers. The electronic nature and steric hindrance around the hydroxyl group, as dictated by its position, are critical determinants of biological activity. For instance, a hydroxyl group at the C6 or C7 position might have different hydrogen bonding capabilities compared to one at the C4 or C5 position, which could affect binding to target enzymes or receptors.
Logical relationship between hydroxyl position and biological effects.
Experimental Protocols
To ensure the reproducibility and standardization of biological evaluations, detailed experimental protocols are essential. The following are representative methodologies for assessing the key biological activities discussed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds (hydroxybenzofuranone isomers) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the sample solutions at different concentrations to the wells.
-
For the control, add 100 µL of methanol instead of the sample solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Experimental workflow for the DPPH antioxidant assay.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hydroxybenzofuranone isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculation: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Conclusion
This comparative guide highlights the potential of this compound and its positional isomers as biologically active molecules. While the available data suggests that the position of the hydroxyl group significantly influences their antioxidant and cytotoxic properties, a clear and comprehensive understanding requires further direct comparative studies. The methodologies and structure-activity relationship insights provided herein are intended to serve as a foundation for future research in the rational design and development of novel benzofuran-3(2H)-one-based therapeutic agents.
References
- 1. 4,6-dihydroxybenzofuran-3-one synthesis - chemicalbook [chemicalbook.com]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-hydroxybenzofuran-3(2H)-one: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds like 6-hydroxybenzofuran-3(2H)-one are the cornerstones of innovation. However, with great discovery comes the profound responsibility of ensuring safety, not only in the laboratory but also in the final stages of a compound's lifecycle: its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, also known by synonyms such as 6-Hydroxy-3-coumaranone, is a solid, typically a powder, with a melting point of 242-246 °C. Its hazard profile, as outlined in its Safety Data Sheet (SDS), dictates the stringent handling and disposal procedures required.
Table 1: Hazard Identification and Classification [1][2][3][4]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
These classifications underscore the necessity of minimizing direct contact and preventing the release of this compound into the environment.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and culminates in its final, safe disposition by a licensed professional.
Figure 1: Disposal Workflow for this compound.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, weighing papers), and labware, must be collected in a dedicated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
Step 2: Waste Container Selection and Labeling
The integrity of the waste containment is critical to preventing accidental exposure.
-
Container Material: Wastes must be stored in containers made of a compatible material.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).
Step 3: Temporary Storage
Store the sealed waste containers in a designated satellite accumulation area for hazardous waste. This area should be secure and away from general laboratory traffic.
Step 4: Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] This can lead to environmental contamination.
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Recommended Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Spill Management: Immediate Actions and Decontamination
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and prevent the spread of contamination.
Table 2: Spill Response Protocol
| Action | Procedure |
| 1. Evacuate & Secure | Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site. |
| 2. Don PPE | Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary. |
| 3. Containment | For solid spills, carefully sweep up the material and place it in a sealed, labeled hazardous waste container. Avoid creating dust.[1] For liquid spills, cover with an inert absorbent material, such as sand or vermiculite, and then collect it into a suitable container for disposal. |
| 4. Decontamination | Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinsing with water. Collect all cleanup materials as hazardous waste. |
| 5. Reporting | Report the spill to your laboratory supervisor and your institution's EHS department. |
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to these guidelines, researchers can ensure that their groundbreaking work is conducted with the highest standards of responsibility from inception to disposal.
References
Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling 6-hydroxybenzofuran-3(2H)-one
For Immediate Implementation by Laboratory Personnel
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. While these compounds hold the promise of therapeutic breakthroughs, they also present occupational hazards that must be rigorously managed. This guide provides essential, immediate safety and logistical information for handling 6-hydroxybenzofuran-3(2H)-one, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and well-informed approach to personal protection based on its chemical structure and the known hazards of related compounds.
Hazard Identification and Risk Assessment: Understanding the Adversary
Known Hazards of Related Compounds:
-
Acute Toxicity: A related compound, 6-hydroxybenzofuran, is classified as harmful if swallowed.[1]
-
Irritation: 6-hydroxy-1-benzofuran-3(2H)-one is reported to be irritating to the eyes, respiratory system, and skin.[2] Other benzofuran derivatives are also known skin and eye irritants.
-
Carcinogenicity: Benzofuran itself is suspected of causing cancer.[3][4][5][6] While there is no specific data for this compound, this potential hazard must be considered.
-
Organ Toxicity: Some benzofuran compounds may cause damage to organs, such as the liver, through prolonged or repeated exposure.[3]
Given these potential hazards, a conservative approach to personal protective equipment (PPE) is not just recommended, but essential. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
The Last Line of Defense: A Multi-faceted PPE Strategy
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following recommendations are based on a synthesis of information for aromatic ketones, benzofurans, and general best practices in laboratory safety.
Eye and Face Protection: Shielding the Windows to Your Health
Chemical splash goggles that provide a complete seal around the eyes are mandatory whenever handling this compound.[7] Given the potential for significant eye irritation, a face shield should be worn in addition to goggles, especially during procedures with a higher risk of splashes, such as transferring solutions or performing reactions.[7][8]
Skin and Body Protection: An Impermeable Barrier
A flame-resistant laboratory coat should be worn and fully buttoned to protect the body from potential splashes.[7][8] It is crucial to wear long pants and closed-toe shoes that cover the entire foot.[8]
Glove Selection: A Critical Choice
The choice of gloves is paramount when handling chemicals that can be absorbed through the skin or cause irritation. Since specific breakthrough time data for this compound is not available, glove selection must be based on its chemical class: an aromatic ketone.
| Glove Material | Recommendation for Aromatic Ketones | Advantages | Disadvantages |
| Nitrile | Fair to Good | Good dexterity and resistance to a range of chemicals.[9][10] | Can be permeable to some ketones and aromatic solvents.[9][11] |
| Neoprene | Good | Offers good protection against a variety of chemicals, including some acids and bases.[9][10] | May have less dexterity than nitrile. |
| Butyl Rubber | Excellent | Provides excellent resistance to ketones, esters, and other polar organics.[9][10][11] | Can be more expensive and less dexterous.[9][10] |
| Polyvinyl Alcohol (PVA) | Excellent | Offers outstanding resistance to aromatic and chlorinated solvents, as well as ketones.[10][11][12] | Water-sensitive and should not be used with water-based solutions.[10][11][12] |
Recommendation: For general handling of small quantities of this compound in solution, double gloving with a nitrile inner glove and a thicker, chemical-resistant outer glove such as butyl rubber or neoprene is a robust strategy. For handling the solid compound or for prolonged operations, butyl rubber or PVA gloves are the preferred choice. Always inspect gloves for any signs of degradation or perforation before each use and practice proper glove removal techniques to avoid skin contact.[7]
Respiratory Protection: When Engineering Controls Are Not Enough
All work with this compound, particularly when handling the powder form, must be performed in a certified chemical fume hood to minimize the risk of inhalation. If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a significant spill, respiratory protection will be necessary. A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement.[7][8] Use of a respirator requires a formal respiratory protection program, including medical evaluation, fit testing, and training.[8]
Operational and Disposal Plans: From Cradle to Grave
A comprehensive safety plan extends beyond PPE to include safe handling procedures and proper disposal of waste.
Safe Handling Procedures
-
Preparation: Before beginning any work, ensure that a safety shower and eyewash station are readily accessible.[7] Have appropriate spill cleanup materials on hand.
-
Engineering Controls: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood.[3][13]
-
Personal Protective Equipment: Don all required PPE as outlined in Section 2 before entering the designated work area.
-
Handling: Use spark-proof tools and take measures to prevent the buildup of electrostatic charge, as some benzofuran compounds are flammable.[4][13] Avoid creating dust when handling the solid material.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after completing work and removing PPE.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[5] Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] For large spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers that are compatible with the waste.[14]
-
Labeling: Label the container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[14]
-
Segregation: Do not mix this waste with other waste streams.[14]
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program.[3][14] Do not dispose of this chemical down the drain.[6][15]
Visualizing Safety: PPE Selection and Disposal Workflows
To further clarify the decision-making process for ensuring laboratory safety, the following diagrams illustrate the recommended workflows for PPE selection and waste disposal.
Caption: PPE Selection Workflow for this compound.
References
- 1. 6-Hydroxybenzofuran | C8H6O2 | CID 128844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 11. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 12. glovesnstuff.com [glovesnstuff.com]
- 13. Benzofuran - Safety Data Sheet [chemicalbook.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
